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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 2-(3-chloro-1H-1,2,4-triazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal and agrochemical research. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and the foundational principles of 1,2,4-triazole chemistry to provide a robust technical profile.

Molecular Structure and Isomerism

2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a derivative of 1,2,4-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms. The molecule features a propan-1-ol group attached to a nitrogen atom of the triazole ring, with a chlorine atom substituted at the 3-position of the heterocyclic core.

The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. Alkylation of the triazole ring can occur on different nitrogen atoms, leading to regioisomers. The nomenclature "1H-1,2,4-triazol-1-yl" specifies that the propan-1-ol substituent is located on the N1 nitrogen of the triazole ring.

Key Structural Features:

  • 1,2,4-Triazole Core: A planar, aromatic ring system that imparts stability to the molecule.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C3 position influences the electronic properties and reactivity of the triazole ring.

  • Propan-1-ol Side Chain: This functional group introduces a hydroxyl moiety and a chiral center at the second carbon of the propane chain, allowing for the existence of (R) and (S) enantiomers. The hydroxyl group can participate in hydrogen bonding, affecting the molecule's solubility and interactions with biological targets.

Synthesis and Reaction Pathways

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would likely involve the N-alkylation of 3-chloro-1H-1,2,4-triazole. Several general strategies for the N-alkylation of triazoles are well-established.

Proposed Synthetic Route:

A plausible and efficient method for the synthesis of the target compound is the reaction of 3-chloro-1H-1,2,4-triazole with a suitable three-carbon electrophile, such as propylene oxide or a 2-halopropan-1-ol, under basic conditions.

dot

Synthesis_Pathway 3-Chloro-1H-1,2,4-triazole 3-Chloro-1H-1,2,4-triazole Reaction_Mixture N-Alkylation 3-Chloro-1H-1,2,4-triazole->Reaction_Mixture Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction_Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Target_Compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Reaction_Mixture->Target_Compound Nucleophilic Ring Opening

Caption: Proposed synthesis of the target compound via N-alkylation.

Step-by-Step Experimental Protocol (Hypothetical):

  • Deprotonation: To a solution of 3-chloro-1H-1,2,4-triazole in an aprotic polar solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the triazole ring, forming the triazolide anion.

  • Nucleophilic Attack: Propylene oxide is then added to the reaction mixture. The triazolide anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. The regioselectivity of this attack will determine the final product. Attack at the less substituted carbon of the propylene oxide is generally favored, which would lead to the desired 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the base and any inorganic byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

Physicochemical Properties

PropertyEstimated Value for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-olReference Compound: 2-(1H-1,2,4-triazol-1-yl)propan-1-ol
Molecular Formula C5H8ClN3OC5H9N3O
Molecular Weight 161.59 g/mol 127.14 g/mol [1]
Appearance Likely a white to off-white solidData not available
Melting Point Expected to be higher than the unchlorinated analogue due to increased molecular weight and polarity.Data not available
Boiling Point Expected to be higher than the unchlorinated analogue.Data not available
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.Data not available
LogP (octanol-water partition coefficient) Estimated to be slightly higher than the unchlorinated analogue due to the presence of the chloro group.-0.3 (calculated)[1]

Spectroscopic and Analytical Characterization

The structural elucidation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propan-1-ol side chain and the triazole ring. Key expected signals include:

    • A doublet for the methyl group protons.

    • A multiplet for the methine proton adjacent to the triazole ring and the hydroxyl group.

    • Two diastereotopic protons of the methylene group adjacent to the hydroxyl group, likely appearing as complex multiplets.

    • A singlet for the C5-H proton of the triazole ring.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring nitrogen, oxygen, and chlorine atoms. The C3 carbon of the triazole ring, bonded to the chlorine atom, would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.[2][3]

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aliphatic)2850-3000
C=N (triazole ring)1500-1650
N-N (triazole ring)1400-1500
C-Cl600-800
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the hydroxyl group, the propanol side chain, or cleavage of the triazole ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks.[4]

  • Electrospray Ionization (ESI-MS): This softer ionization technique would likely show the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight.[5]

Potential Applications and Biological Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with many derivatives exhibiting potent biological activities.[6][7][8][9]

Antifungal Activity

A significant number of clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] The presence of a halogen atom, such as chlorine, on the triazole ring or an associated phenyl group has been shown in many cases to enhance antifungal activity.[6][10] The propan-1-ol side chain is also a common feature in many azole antifungals. Therefore, it is highly probable that 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would exhibit some degree of antifungal activity.

dot

Antifungal_Mechanism Target_Compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol CYP51 Lanosterol 14α-demethylase (Fungal Cytochrome P450) Target_Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Disruption CYP51->Fungal_Cell_Membrane Pathway Blocked Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol->Fungal_Cell_Membrane Essential Component

Caption: Proposed mechanism of antifungal action.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole have been reported to possess a wide range of other biological activities, including:

  • Antibacterial [9]

  • Antiviral

  • Anticancer

  • Anti-inflammatory

Further research would be necessary to explore the full spectrum of biological activities of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

Safety and Handling

Specific toxicity data for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is not available. However, based on the parent compound, 3-chloro-1H-1,2,4-triazole, appropriate safety precautions should be taken. 3-Chloro-1H-1,2,4-triazole is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[11] Therefore, when handling 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion

2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a molecule with significant potential for further investigation, particularly in the field of antifungal drug discovery. This technical guide, based on the established chemistry of 1,2,4-triazoles and related compounds, provides a foundational understanding of its synthesis, physicochemical properties, and expected analytical characteristics. Experimental validation of the properties and biological activities outlined in this guide is a crucial next step for researchers and scientists in the field.

References

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Regio-Isomeric Differentiation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

The following technical guide details the structural elucidation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol . This document is designed for analytical chemists and drug development scientists, focusing on the resol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol . This document is designed for analytical chemists and drug development scientists, focusing on the resolution of regiochemical ambiguity inherent in triazole synthesis.

Executive Summary

The synthesis of substituted 1,2,4-triazoles frequently presents a regioselectivity challenge. The alkylation of 3-chloro-1,2,4-triazole with propylene oxide or 2-halopropanol derivatives can theoretically yield three regioisomers:


, 

, and

.

This guide provides a rigorous workflow to definitively assign the structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (hereafter Compound A ). The target molecule contains a chiral center at the propyl


 position and a critical nitrogen attachment point that dictates its biological efficacy. We utilize High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and 2D-NMR (HMBC/NOESY) as the primary tool for regiochemical proof.

Synthetic Context & The Regioselectivity Challenge

To understand the impurities and potential isomers, one must analyze the formation pathway. The precursor, 3-chloro-1H-1,2,4-triazole, exists in tautomeric equilibrium. Upon reaction with an electrophile (e.g., a 2-substituted propyl donor), the nucleophilic attack can occur at three distinct nitrogen atoms.

  • Isomer 1 (

    
    -alkyl):  The thermodynamically preferred product (Target).
    
  • Isomer 2 (

    
    -alkyl):  A common impurity, often formed under kinetic control or specific steric conditions.
    
  • Isomer 3 (

    
    -alkyl):  Less common due to the symmetry and electronic environment of the 3-chloro substituted ring but must be ruled out.
    
Visualization: The Elucidation Workflow

ElucidationWorkflow Start Crude Reaction Mixture (Isomeric Mix) Sep HPLC/Flash Purification (Isolation of Major Spot) Start->Sep MS HRMS (ESI+) Isotope Pattern Analysis Sep->MS Confirm Mass/Cl Pattern NMR1 1H & 13C NMR Functional Group Check MS->NMR1 Pass NMR2 2D NMR (HMBC/NOESY) Regiochemistry Solver NMR1->NMR2 Assign N-Position Chiral Chiral HPLC Enantiomeric Excess (ee%) NMR2->Chiral Confirm Connectivity Final Certified Structure 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Chiral->Final

Figure 1: Step-by-step logic flow from crude synthesis to certified structural assignment.

Mass Spectrometry: Elemental & Isotopic Validation

Before NMR analysis, HRMS confirms the molecular formula and the presence of the chlorine atom.

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1]

ParameterExpected Value / ObservationInterpretation
Formula

Target Composition
Monoisotopic Mass ~161.0356 Da (

)
Matches theoretical mass within 5 ppm.
Isotope Pattern M and M+2 peaks in 3:1 ratio Definitive proof of mono-chlorination (35Cl/37Cl natural abundance).
Fragmentation Loss of

(28 Da) or HCN
Characteristic of triazole ring cleavage [1].

Critical Check: If the M+2 peak is absent or the ratio is 1:1 (indicating Br), the precursor was incorrect. The 3:1 pattern is a mandatory "Go/No-Go" gate.

NMR Spectroscopy: The Regiochemistry Solver

This is the core of the elucidation. We must distinguish between the


 and 

isomers.
1H NMR Analysis (Proton Assignment)

Solvent: DMSO-d6 (to prevent OH exchange and observe coupling)

  • Triazole Ring Proton (

    
    ): 
    
    • Observation: A sharp singlet typically between 8.0 – 8.8 ppm .

    • Differentiation: In

      
      -alkylated isomers, this proton is at position 5 (
      
      
      
      ). In
      
      
      -alkylated isomers, the chemical environment shifts due to the proximity of the alkyl group to the
      
      
      lone pair and the loss of the
      
      
      lone pair effect.
      
      
      isomers generally show
      
      
      slightly downfield compared to
      
      
      isomers [2].
  • Propyl Chain (

    
    ): 
    
    • 
       (Methine):  Multiplet at ~4.5-4.8 ppm. This is the chiral center attached to the Nitrogen.
      
    • 
       (Methylene):  These protons are diastereotopic  due to the adjacent chiral center (
      
      
      
      ). They will appear as two distinct multiplets or a complex ABX system (approx 3.5-3.7 ppm), not a simple doublet.
    • 
       (Methyl):  Doublet at ~1.4 ppm.
      
13C NMR Analysis[2]
  • Ring Carbons:

    • 
       (Cl-substituted):  Deshielded, typically 150-155 ppm .
      
    • 
       (H-substituted):  Typically 142-148 ppm .
      
  • Chain Carbons:

    • 
       (Methine-N): ~55-60 ppm.
      
    • 
       (Methylene-O): ~63-65 ppm.
      
    • 
       (Methyl): ~15-18 ppm.
      
2D NMR: The "Smoking Gun" (HMBC & NOESY)

To prove the alkyl group is on


, we look for specific through-space (NOESY) and long-range through-bond (HMBC) interactions.
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Hypothesis: If attached at

      
      , the methine proton (
      
      
      
      ) of the propyl chain is spatially close to the ring proton (
      
      
      ).
    • Observation: A strong NOE cross-peak between

      
       and 
      
      
      
      (8.5 ppm)
      confirms
      
      
      substitution.
    • Note: In the

      
       isomer, the alkyl group is flanked by 
      
      
      
      and
      
      
      (Cl). The distance to a ring proton is significantly different or non-existent if the proton is on the far side.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: Correlation between Chain

      
       and Ring Carbons.
      
    • 
      -Isomer: 
      
      
      
      should show a 3-bond correlation (
      
      
      ) to
      
      
      (the CH ring carbon) and
      
      
      (the C-Cl carbon).
    • 
      -Isomer:  Connectivity is different; 
      
      
      
      would couple to carbons adjacent to
      
      
      .
Visualization: HMBC/NOESY Connectivity

NMR_Connectivity Figure 2: Key Diagnostic Correlations for N1-Alkylation H_ring H-C5 (Ring) ~8.5 ppm C_ring C5 (Ring) ~145 ppm C_chain C2' (Methine) ~58 ppm H_ring->C_chain HMBC (3-bond) N1 N1 H_chain H-C2' (Methine) ~4.6 ppm H_chain->H_ring NOESY (Strong) H_chain->C_ring HMBC (3-bond)

Figure 2: Diagnostic NMR correlations. The NOESY interaction between the chain methine and ring proton is the definitive proof of N1-substitution.

Stereochemical Analysis

The molecule 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol possesses a chiral center at position 2 of the propyl chain.

  • Nature: The product is likely a racemate (50:50 mixture of R and S) if synthesized from racemic propylene oxide or non-chiral precursors.

  • Separation: If enantiopure drug development is required, Chiral HPLC is necessary.

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/Isopropanol mixtures.

    • Detection: UV at 210-220 nm (Triazole absorbance).

Experimental Protocols

Sample Preparation for NMR[2][3]
  • Mass: Weigh ~10-15 mg of the purified solid/oil.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (99.9% D). Note: CDCl3 is acceptable, but DMSO is preferred to observe hydroxyl protons and ensure solubility of the polar triazole.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrumental Parameters (400 MHz or higher)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C NMR: 1024 scans, proton-decoupled.

  • gHMBC: Optimize for long-range coupling of 8 Hz (

    
    ).
    
  • gNOESY: Mixing time (

    
    ) = 500 ms.
    
Safety Considerations
  • Triazoles: Many are bioactive (fungicidal/teratogenic). Handle with gloves in a fume hood.

  • Solvents: DMSO penetrates skin easily, carrying dissolved compounds with it. Double-glove when handling the solution.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 1,2,4-Triazole derivatives. National Institute of Standards and Technology.[2] [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Foundational

solubility profile of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation. This guide provides a detailed technical framework for determining the solubility profile of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, a substituted triazole alcohol of interest in pharmaceutical and agrochemical research. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles, robust experimental methodologies, and critical considerations for establishing its solubility in a range of organic solvents. By following the protocols and understanding the underlying scientific reasoning presented herein, researchers can generate reliable and reproducible solubility data, enabling informed decisions in process chemistry, formulation development, and toxicological studies.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a critical physicochemical property that dictates its behavior throughout the development lifecycle. From initial synthesis and purification to formulation and in vivo performance, solubility data informs crucial decisions. A well-characterized solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

  • Formulation Development: Designing stable and bioavailable dosage forms, whether for oral, topical, or parenteral administration. For instance, achieving a desired concentration in a topical formulation is directly dependent on the API's solubility in the chosen vehicle excipients.[1]

  • Toxicology and Safety Studies: Preparing accurate dosing solutions for in vitro and in vivo studies.

  • Regulatory Submissions: Providing fundamental data as part of the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[2][3]

The molecule at the center of this guide, 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, possesses structural features that suggest a nuanced solubility profile. The 1,2,4-triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, as can the hydroxyl group of the propanol side chain.[4] The presence of a chloro-substituent and a methyl group introduces a degree of lipophilicity. This interplay of polar and non-polar characteristics necessitates a systematic investigation of its solubility across a spectrum of organic solvents with varying polarities.

Foundational Principles: Understanding the "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, the key factors influencing its solubility are:

  • Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atoms in the triazole ring are capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond acceptors (e.g., acetone).[4]

  • Dipole-Dipole Interactions: The polar nature of the triazole ring and the C-Cl and C-O bonds contribute to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The non-polar hydrocarbon backbone of the propanol chain and the overall molecular structure will interact via weaker van der Waals forces, which are the primary interactions with non-polar solvents.

The balance of these forces will determine the extent to which the compound dissolves in a given solvent. For example, in a highly polar solvent like methanol, hydrogen bonding will be the dominant favorable interaction. Conversely, in a non-polar solvent like hexane, only weak van der Waals forces will be at play, likely resulting in poor solubility.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound at a given temperature.[2][3][5] This method ensures that the solution has reached a state of equilibrium with the excess solid, providing a true measure of the saturation concentration.

Materials and Equipment
  • 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (ensure purity is characterized, e.g., by HPLC, NMR)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane) of high purity (≥99.5%)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following workflow provides a robust and self-validating protocol for determining the solubility of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep_solvent->equilibration centrifuge Centrifuge to pellet excess solid equilibration->centrifuge filter Filter supernatant with syringe filter centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Quantify against calibration curve analyze->quantify

Figure 1: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Secure the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

  • Phase Separation:

    • Allow the vials to stand at the experimental temperature for a short period to allow the larger particles to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method.

    • Determine the concentration of the compound in the diluted sample by comparing the response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°C (Mean ± SD)
Hexane0.11.88Experimental Value
Toluene2.42.38Experimental Value
Ethyl Acetate4.46.02Experimental Value
Acetone5.120.7Experimental Value
Acetonitrile5.837.5Experimental Value
Isopropanol3.919.9Experimental Value
Ethanol4.324.5Experimental Value
Methanol5.132.7Experimental Value

Note: Polarity Index and Dielectric Constant are representative values and can be used to correlate with the experimentally determined solubility.

Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties and the molecular structure of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

  • High Solubility in Polar Protic Solvents: High solubility in alcohols like methanol and ethanol would be expected due to the strong hydrogen bonding interactions between the compound's hydroxyl and triazole groups and the solvent.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile can act as hydrogen bond acceptors and have significant dipole moments, which should lead to good solubility.

  • Low Solubility in Non-Polar Solvents: In non-polar solvents like hexane, the energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with the solvent, resulting in poor solubility.

Advanced Considerations and Troubleshooting

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. It is crucial to characterize the solid form of the starting material and the solid remaining after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

  • pH Effects (for aqueous solubility): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pKa of the triazole ring would be a critical factor, as the solubility of the ionized form is typically much higher than the neutral form.

  • Temperature Dependence: Solubility is generally temperature-dependent. For many compounds, solubility increases with temperature.[4] Performing solubility determinations at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) can provide valuable thermodynamic data.

  • Analytical Method Validation: The accuracy of the solubility data is entirely dependent on the analytical method used for quantification. The HPLC or UV-Vis method must be validated for linearity, accuracy, and precision.

Conclusion

Determining the solubility profile of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a fundamental step in its development. By employing a systematic and robust methodology, such as the shake-flask equilibrium method, researchers can generate reliable data that will guide solvent selection for synthesis and purification, inform formulation strategies, and support regulatory filings. A thorough understanding of the interplay between the compound's molecular structure and the properties of the organic solvents is key to interpreting the experimental results and leveraging them for successful chemical and pharmaceutical development.

References

  • 1,2,4-Triazole | Solubility of Things. (n.d.). Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 523-529. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. Retrieved from [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Zhang, P., et al. (2017). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 105, 249-257. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 67(5), 1184-1192. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stability Profile and Degradation Pathways of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

The following technical guide details the stability profile and degradation pathways of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specific functionalized triazole intermediate. This document is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile and degradation pathways of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specific functionalized triazole intermediate. This document is structured for researchers in pharmaceutical and agrochemical development, synthesizing principles of organic stability with standard forced-degradation protocols.

Executive Summary

2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (hereafter referred to as CTP-1 ) is a bifunctional heterocyclic intermediate characterized by a 3-chloro-1,2,4-triazole ring N-alkylated with a 1-hydroxypropan-2-yl moiety. Its stability is governed by two competing reactive centers: the oxidizable primary alcohol and the hydrolytically susceptible chlorotriazole ring.

This guide delineates the three primary degradation vectors—Oxidative Dehydrogenation , Hydrolytic Dehalogenation , and Photolytic Cleavage —and provides a validated experimental framework for stability assessment compliant with ICH Q1A(R2) standards.

Chemical Identity and Structural Logic

  • IUPAC Name: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Structural Analysis:

    • Moiety A (Triazole Core): The 1,2,4-triazole ring is aromatic and generally stable, but the chlorine atom at the C3 position introduces a site for Nucleophilic Aromatic Substitution (S

      
      Ar), particularly under alkaline conditions.
      
    • Moiety B (Alkyl Linker): The N-C bond at the secondary carbon is robust but susceptible to radical attack under UV stress.

    • Moiety C (Primary Alcohol): The terminal hydroxyl group is the most labile point for oxidative degradation, readily converting to the corresponding aldehyde and carboxylic acid.

Degradation Pathways[1]

The degradation of CTP-1 does not proceed randomly; it follows specific mechanistic pathways dictated by environmental stressors.

Pathway A: Oxidative Dehydrogenation (Primary Route)

Under aerobic conditions, particularly in the presence of metal impurities or peroxides, the primary alcohol function undergoes a two-step oxidation.

  • Step 1: Oxidation of the alcohol to 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanal . This intermediate is often transient and reactive.

  • Step 2: Further oxidation to 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid . This is the thermodynamic sink and the most likely stable impurity found in aged samples.

Pathway B: Hydrolytic Dehalogenation (Alkaline Stress)

While the C-Cl bond on the triazole ring is stable at neutral pH, elevated pH or temperature facilitates hydrolysis.

  • Mechanism: Hydroxide ions attack the C3 position, displacing the chloride ion.

  • Product: The formation of 2-(3-hydroxy-1H-1,2,4-triazol-1-yl)propan-1-ol , which tautomerizes to the triazolone form (2-(3-oxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)propan-1-ol).

Pathway C: Photolytic Dealkylation & Ring Cleavage

Triazoles absorb UV light (typically <250 nm, shifting with substitution). High-energy irradiation can lead to:

  • Homolytic C-Cl Cleavage: Generating a radical species that abstracts hydrogen, leading to dechlorinated analogs .

  • N-Dealkylation: Radical fragmentation at the N1-CH bond, releasing the free triazole ring and propanol fragments.

Visualization of Pathways (Graphviz)

The following diagram illustrates the causality and flow of CTP-1 degradation.

CTP_Degradation CTP1 Parent: CTP-1 (Alcohol) Aldehyde Intermediate: Propanal Derivative CTP1->Aldehyde Oxidation (H2O2/Air) Triazolone Degradant B: Triazolone (Hydrolysis) CTP1->Triazolone Hydrolysis (pH > 9, Heat) Dechloro Degradant C: Dechlorinated Analog CTP1->Dechloro Photolysis (UV, Radical) Acid Degradant A: Propanoic Acid Deriv. Aldehyde->Acid Rapid Oxidation

Caption: Mechanistic flow of CTP-1 degradation showing oxidative (red), hydrolytic (green), and photolytic (grey) pathways.

Stability Profile Summary

The following table summarizes the predicted stability of CTP-1 based on functional group chemistry and analogous triazole data.

Stress ConditionStability RatingMajor DegradantMechanistic Driver
Acidic (pH 1-3) HighMinimalProtonation of triazole N4 stabilizes the ring.
Neutral (pH 7) Very HighNoneLack of driving force for substitution or oxidation.
Alkaline (pH >10) LowTriazolone DerivativeNucleophilic attack (

) at C3-Cl.
Oxidative (H

O

)
LowCarboxylic AcidAlcohol oxidation (primary functional group vulnerability).
Thermal (>80°C) ModeratePolymer/CondensationPotential esterification if acids are present.
Photolytic (UV) ModerateDechlorinated/RadicalC-Cl bond homolysis.

Experimental Protocols (Self-Validating Systems)

To validate the stability profile of CTP-1, the following forced degradation protocol is recommended. This workflow is designed to be self-validating : the appearance of specific peaks in HPLC confirms the stressor is active.

Analytical Method (HPLC-PDA)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Alcohol/Alkyl chain) and 254 nm (Triazole ring).

  • Validation Check: The parent CTP-1 should elute at mid-gradient. The Acid degradant (more polar) will elute earlier; the Dechlorinated product (loss of Cl) will elute earlier (due to H-bonding capability of N-H) or later depending on pH.

Stress Testing Workflow
Experiment A: Hydrolytic Stress (Acid/Base)
  • Preparation: Dissolve 10 mg CTP-1 in 1 mL Acetonitrile.

  • Acid: Add 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base: Add 1 mL 1N NaOH. Heat at 60°C for 4 hours.

  • Neutralization: Quench with equal molar acid/base before injection.

  • Expected Result: Acid sample should remain mostly intact. Base sample should show a new peak (Triazolone) and decrease in parent area.

Experiment B: Oxidative Stress
  • Preparation: Dissolve 10 mg CTP-1 in 1 mL Acetonitrile.

  • Stressor: Add 100 µL 30% H

    
    O
    
    
    
    .
  • Incubation: Ambient temperature for 24 hours.

  • Expected Result: Appearance of an early-eluting peak (Carboxylic Acid). If no degradation, increase Temp to 40°C.

Experiment C: Photostability
  • Preparation: Solid state (thin layer in quartz dish) and Solution (in clear vial).

  • Exposure: 1.2 million lux hours (approx 5-7 days in ICH light chamber).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Expected Result: Comparison between Dark and Light samples. Any difference indicates photolability (likely dechlorination).

Experimental Workflow Diagram

Workflow cluster_stress Stress Conditions Start Sample: CTP-1 (1 mg/mL) Split Split into Aliquots Start->Split Acid 1N HCl 60°C, 4h Split->Acid Base 1N NaOH 60°C, 4h Split->Base Ox 3% H2O2 RT, 24h Split->Ox Analysis HPLC-PDA Analysis (Compare Retention Times) Acid->Analysis Base->Analysis Ox->Analysis Result Mass Balance Check (Parent + Degradants = 100%?) Analysis->Result

Caption: Standardized forced degradation workflow for validating CTP-1 stability.

References

  • Synthesis and Reactivity of 1,2,4-Triazoles

    • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

  • Degradation of Triazole Fungicides (Analogous Chemistry)

    • Wang, M., et al. (2015). "Study on the stereoselective degradation of three triazole fungicides in sediment." Ecotoxicology and Environmental Safety. Available at: [Link]

  • Thermal Decomposition of Triazoles

    • Al-Awadi, N., et al. (2025).[2] "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones." MDPI Molecules. Available at: [Link]

  • Regulatory Guidelines for Stability

    • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Chlorinated Triazole Propanols: A Guide for Drug Discovery Professionals

An In-depth Technical Guide: Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. When integrated into a propanol scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. When integrated into a propanol scaffold and strategically halogenated with chlorine, this privileged structure gives rise to a class of compounds with a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the antifungal, anticancer, and antibacterial potential of chlorinated triazole propanols. We will dissect the mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

Part 1: The Chlorinated Triazole Propanol Scaffold: A Privileged Structure in Medicinal Chemistry

The convergence of three key structural motifs—the 1,2,4-triazole ring, a flexible propan-2-ol linker, and one or more chlorine substituents on an aromatic ring—creates a molecular architecture with potent and tunable biological activity. This combination has proven to be exceptionally effective in interacting with a variety of biological targets.

The 1,2,4-Triazole Moiety: The Engine of Activity

The five-membered 1,2,4-triazole ring is more than just a structural component; it is an essential pharmacophore.[1][2] Its nitrogen atoms, particularly N4, are crucial for coordinating with the heme iron atom within the active site of cytochrome P450 (CYP450) enzymes.[3] This interaction is the foundation of the potent antifungal activity seen in drugs like fluconazole and voriconazole.[4][5] Furthermore, the triazole ring's ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for targeting diverse enzyme systems.[6][7]

The Propan-2-ol Linker: Optimizing Target Engagement

The tertiary alcohol group of the propan-2-ol linker is a critical pharmacophoric feature, particularly in antifungal agents.[8] This hydroxyl group forms a key hydrogen bond with the apoprotein of the target enzyme, lanosterol 14α-demethylase (CYP51), anchoring the inhibitor in the active site. The three-carbon chain provides the necessary spatial orientation for the triazole ring and the substituted phenyl group to effectively occupy their respective binding pockets.

The Role of Chlorination in Modulating Biological Activity

The introduction of chlorine atoms onto the phenyl ring of triazole propanols significantly influences their biological profile. Chlorine is a lipophilic, electron-withdrawing group. Its presence can enhance the compound's ability to cross biological membranes and can increase its binding affinity to target proteins through halogen bonding and other hydrophobic interactions. The position and number of chlorine atoms are critical; for instance, 2,4-dichloro substitution is a common feature in potent antifungal agents, while other patterns can confer enhanced anticancer or antibacterial properties.[9][10][11] Studies have shown that compounds with chloro and bromo groups often exhibit broad-spectrum antibacterial activity.[10] Similarly, the presence of a chlorine atom in the ortho position of a phenyl group has been linked to a significant increase in anticancer activity in some triazole derivatives.[6][12]

Part 2: Antifungal Activity: The Cornerstone of Triazole Therapeutics

The most well-established biological activity of triazole propanols is their potent fungistatic or fungicidal action. This has led to the development of several blockbuster antifungal drugs.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazoles is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammals.[13][14] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][15] This enzyme is responsible for a crucial step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol.[5] Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3][14] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[3]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Inhibition Lanosterol->Inhibition CYP51 (14α-demethylase) Ergosterol Ergosterol Inhibition->Ergosterol Triazole Chlorinated Triazole Propanol Triazole->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Secondary Mechanisms and Emerging Insights

Recent research suggests that the antifungal action of triazoles may be more complex. A secondary mechanism has been proposed where the sterol intermediate perturbations caused by CYP51 inhibition trigger a negative feedback loop that downregulates HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway.[16] This dual-action model may explain the potent efficacy of this drug class.

Structure-Activity Relationship (SAR) for Antifungal Potency

The antifungal activity of chlorinated triazole propanols is highly dependent on their specific structure. The 2,4-difluoro or 2,4-dichloro substitutions on the phenyl ring are classic examples of modifications that yield high potency.[8]

Compound Class/ExampleSubstitution PatternKey Fungal PathogensTypical MIC Range (µg/mL)Reference(s)
Fluconazole Analogues2,4-DifluorophenylCandida spp.0.25 - 4[8]
Miconazole Analogues (Triazole variants)3,4-DichlorobenzylVarious fungi0.5 - 16[9]
Novel Triazole AlcoholsChloro-substitutionsCandida spp. (resistant)0.063 - 1[9]
1-aryl-1H-1,2,3-triazol-4-yl)propan-2-olsp-ChlorophenylCandida spp.>4 (variable activity)[11]

Table 1: Representative Minimum Inhibitory Concentration (MIC) data for halogenated triazole derivatives.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[4] b. Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Dissolve the chlorinated triazole propanol test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., 0.06 to 64 µg/mL).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). A standard antifungal drug (e.g., fluconazole) should be run in parallel. c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80% depending on the standard) of fungal growth compared to the positive control. Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength.

Part 3: Anticancer Potential: An Emerging Frontier

The 1,2,4-triazole scaffold is increasingly recognized for its potential in oncology.[6][17] Chlorinated derivatives, in particular, have demonstrated promising antiproliferative activities against a range of human cancer cell lines.[7][12]

Mechanisms of Antiproliferative Activity

Unlike the well-defined antifungal mechanism, the anticancer effects of triazoles are multifaceted. They have been shown to inhibit various enzymes and pathways crucial for cancer cell proliferation and survival, including:

  • Tubulin Polymerization: Some triazole hybrids can inhibit the formation of microtubules, leading to cell cycle arrest and apoptosis.[18]

  • Enzyme Inhibition: Triazoles can act as inhibitors of key enzymes in cancer pathogenesis, such as aromatase (relevant in breast cancer), carbonic anhydrase, and thymidylate synthase.[6]

  • Kinase Inhibition: Certain derivatives have shown inhibitory activity against kinases like VEGFR-2, which are critical for tumor angiogenesis.[18]

SAR for Cytotoxicity

The anticancer potency is highly sensitive to the substitution pattern on the aromatic rings. The presence and position of chlorine atoms can dramatically influence activity.

Compound Class/ExampleSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference(s)
Chalcone-Triazole Hybridsp-ChloroMCF-7 (Breast)9.76[18]
Pyrazole-Triazole-Thiazolidinone Hybridso-ChloroVariousPotent[12]
Novel 1,2,4-TriazolesVarious Cl-substitutionsPANC1 (Pancreatic)5.9 - 7.3[7]
Pemetrexed-Triazole Hybridso-ChloroA549 (Lung)1.18[6]

Table 2: Representative half-maximal inhibitory concentration (IC₅₀) data for chlorinated triazole derivatives against cancer cell lines.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

1. Cell Seeding: a. Culture a human cancer cell line (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the chlorinated triazole propanol test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. b. Shake the plate gently for 10 minutes. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Part 4: Antibacterial Activity: A More Variable Profile

While not as universally potent as their antifungal effects, many chlorinated triazole derivatives exhibit significant antibacterial activity.[10][19][20]

Spectrum of Activity and Potential Mechanisms

The activity of triazoles can span both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][10] The precise mechanisms are not as well-elucidated as in fungi but are thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The efficacy can be highly compound-specific, with some derivatives showing potent activity while others are inactive.[21][22]

Experimental Protocol: Agar Disc Diffusion Assay for Antibacterial Screening

This is a widely used qualitative method to screen for antibacterial activity.

1. Preparation of Bacterial Lawn: a. Prepare an overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth). b. Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.

2. Application of Test Compound: a. Dissolve the chlorinated triazole propanol in a suitable solvent. b. Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 30 µ g/disc ).[4] c. Allow the solvent to evaporate completely.

3. Incubation and Measurement: a. Place the impregnated discs onto the surface of the inoculated agar plate. Include a solvent control disc and a disc with a standard antibiotic (e.g., ciprofloxacin).[4] b. Incubate the plate at 37°C for 18-24 hours. c. Measure the diameter (in mm) of the zone of inhibition around each disc, where bacterial growth is absent. A larger zone indicates greater antibacterial activity.

Part 5: Synthesis and Future Directions

General Synthetic Strategies for Chlorinated Triazole Propanols

The synthesis of these compounds typically involves multi-step processes. A common route involves the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the reaction of a substituted oxirane with 1,2,4-triazole.[8][11]

Synthesis_Workflow cluster_0 Reaction Start Chlorinated Styrene Oxide Product Chlorinated Triazole Propanol Start->Product Nucleophilic Ring Opening Triazole 1,2,4-Triazole Triazole->Product Nucleophilic Ring Opening Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Product Nucleophilic Ring Opening

Caption: A generalized workflow for the synthesis of triazole propanols.

Challenges and Future Perspectives

The development of chlorinated triazole propanols faces challenges common to drug discovery, including optimizing potency, selectivity (especially against human CYP450 enzymes to minimize drug-drug interactions), and pharmacokinetic properties.[13] Future research will likely focus on creating hybrid molecules that combine the triazole propanol scaffold with other pharmacophores to achieve multi-target activity, particularly in the realm of oncology and for combating drug-resistant microbial infections.

Part 6: Conclusion

Chlorinated triazole propanols represent a highly versatile and pharmacologically significant class of compounds. Their well-established antifungal mechanism serves as a foundation for rational drug design, while their emerging anticancer and variable antibacterial activities present exciting new avenues for therapeutic development. By understanding the core mechanisms, structure-activity relationships, and employing robust screening protocols as detailed in this guide, researchers can effectively explore and exploit the full potential of this privileged chemical scaffold.

References

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024, April 29). PubMed.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). Symbiosis Online Publishing.
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30).
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2026, January 19). MDPI.
  • Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • A comprehensive review on triazoles as anticancer agents. (2024, September 13). DergiPark.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2026, January 23).
  • Advances in synthetic approach to and antifungal activity of triazoles. (2011, May 25). Beilstein Journals.
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC.
  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity.
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.
  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (2026, January 4).
  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience.
  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2025, August 19). ResearchGate.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). PMC.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

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Exploratory

discovery and history of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

This guide provides an in-depth technical analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specialized chiral building block in the synthesis of bioactive heterocyclic compounds. Discovery, Synthesis, and Ap...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specialized chiral building block in the synthesis of bioactive heterocyclic compounds.

Discovery, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Historical Context

The Molecule at a Glance

2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a functionalized triazole derivative characterized by a primary alcohol and a 3-chloro-substituted 1,2,4-triazole ring attached at the N1 position to a chiral propyl backbone.[1][2] Unlike the ubiquitous unsubstituted 1,2,4-triazole found in blockbuster antifungals (e.g., Fluconazole, Tebuconazole), the 3-chloro variant offers unique electronic properties and metabolic stability profiles, making it a critical intermediate for next-generation agrochemicals and pharmaceuticals.

PropertySpecification
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
Molecular Formula C₅H₈ClN₃O
Molecular Weight 161.59 g/mol
Key Moiety 3-Chloro-1,2,4-triazole (CAS 6818-99-1)
Chirality Contains one chiral center at C2 (exists as R and S enantiomers)
Primary Utility Chiral synthon for triazolopyrimidines and antifungal pharmacophores
Historical Trajectory: From Antibiotics to Modern Agrochemicals

The history of this molecule is intrinsically tied to the broader "Triazole Revolution" of the 1970s and 1980s, led by companies like Bayer , Janssen , and Pfizer .

  • 1970s (The Antibiotic Era): The 3-chloro-1,2,4-triazole scaffold first gained prominence with the discovery of Cefatrizine , a broad-spectrum cephalosporin antibiotic. The 3-chloro substitution was found to enhance the stability and pharmacokinetic profile of the drug compared to its unsubstituted counterparts.

  • 1980s-1990s (The Agrochemical Boom): As resistance to standard triazole fungicides emerged, researchers sought derivatives with altered binding affinities to CYP51 (Lanosterol 14α-demethylase) . The introduction of the 3-chloro group, combined with chiral alkyl chains (like the propan-1-ol moiety), allowed for the development of highly specific herbicides and fungicides that exploited the steric constraints of the target enzyme's active site.

  • 2000s-Present (Chiral Precision): The shift towards single-enantiomer drugs highlighted the importance of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol as a resolution agent and a chiral building block. It serves as a precursor to complex fused-ring systems, such as triazolopyrimidines used in sulfonamide herbicides (e.g., related to Cloransulam analogs).

Part 2: Chemical Identity & Synthesis Mechanisms

Structural Significance

The molecule features two critical functional handles:

  • Primary Alcohol (-OH): Allows for oxidation to acids/aldehydes, conversion to leaving groups (tosylates/halides) for nucleophilic substitution, or esterification.

  • 3-Chloro-1,2,4-Triazole: The chlorine atom at C3 withdraws electrons, lowering the pKa of the triazole ring and altering the hydrogen-bonding capability of the N4 nitrogen. This modulation is crucial for binding affinity in metalloenzyme targets (e.g., heme-iron coordination in CYP enzymes).

Synthetic Pathways

The synthesis typically favors N1-alkylation due to the tautomeric preference of 3-chloro-1,2,4-triazole.

Pathway A: Regioselective Alkylation (Primary Route)

This route involves the reaction of 3-chloro-1,2,4-triazole with a 2-halo-propanol or a chiral epoxide.

  • Reagents: 3-Chloro-1,2,4-triazole, Propylene Oxide (or 2-chloropropanol), Base (K₂CO₃ or NaH).

  • Mechanism: The triazole anion attacks the electrophile. Steric hindrance usually directs alkylation to the N1 position, but N2 isomers are common byproducts that must be separated.

  • Chirality: Using (S)-propylene oxide yields the chiral alcohol directly.

Pathway B: Reduction of Ester Precursors

A more scalable industrial route involves the reduction of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate .

  • Step 1: Alkylation of 3-chloro-1,2,4-triazole with Ethyl 2-bromopropionate.

  • Step 2: Reduction of the ester using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in THF/Methanol.

  • Advantage: This method allows for easier purification of the intermediate ester via crystallization or distillation before the final reduction.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Ester Reduction

Objective: Produce high-purity 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol from ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate.

Reagents:

  • Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate (10.0 mmol)

  • Sodium Borohydride (NaBH₄) (20.0 mmol)

  • Methanol (dry, 50 mL)

  • Calcium Chloride (CaCl₂) (10.0 mmol) - Enhances reduction efficiency

Methodology:

  • Preparation: Dissolve Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate (2.03 g) in dry Methanol (30 mL) in a round-bottom flask under N₂ atmosphere.

  • Activation: Add CaCl₂ (1.11 g) to the solution and stir for 15 minutes at 0°C to complex the ester carbonyl.

  • Reduction: Slowly add NaBH₄ (0.76 g) in small portions over 20 minutes, maintaining temperature <5°C. Evolution of H₂ gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C and quench carefully with 1N HCl (10 mL) until pH ~5.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Distinct doublet for methyl group (~1.4 ppm), multiplet for chiral CH (~4.6 ppm), and singlet for triazole proton (~8.5 ppm).

  • Yield: Expected >85%.

Part 4: Visualization of Pathways & Logic

Synthesis and Application Workflow

The following diagram illustrates the synthetic logic and downstream applications of the molecule.

SynthesisWorkflow Triazole 3-Chloro-1,2,4-Triazole (Starting Material) Intermediate Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate (Ester Intermediate) Triazole->Intermediate K2CO3, Acetone Reflux, 6h Reagent Ethyl 2-bromopropionate (Alkylation Agent) Reagent->Intermediate Target 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (Target Alcohol) Intermediate->Target NaBH4/CaCl2 MeOH, 0°C -> RT App1 Triazolopyrimidine Herbicides Target->App1 Cyclization App2 CYP51 Inhibitors (Antifungals) Target->App2 Side-chain attachment App3 Chiral Resolution Agents Target->App3 Derivatization

Caption: Synthetic route from 3-chloro-1,2,4-triazole to the target alcohol and its divergence into agrochemical and pharmaceutical applications.

Mechanism of Action (Biological Context)

This diagram details how the 3-chloro-triazole moiety interacts with biological targets compared to unsubstituted triazoles.

MOA TargetMol 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Derivative Binding Coordination Bond (N4 - Fe) TargetMol->Binding ClGroup 3-Chloro Substituent TargetMol->ClGroup Enzyme CYP51 (Lanosterol 14α-demethylase) Effect Inhibition of Ergosterol Synthesis Enzyme->Effect Heme Heme Iron (Fe) Heme->Enzyme Binding->Heme Lipophilicity Increased Lipophilicity (Membrane Penetration) ClGroup->Lipophilicity MetStab Metabolic Stability (Blocked Oxidation) ClGroup->MetStab Lipophilicity->Effect Enhanced Bioavailability

Caption: Pharmacodynamic profile of 3-chloro-triazole derivatives, highlighting the role of the chlorine atom in stability and binding.

Part 5: References

  • Bayer AG. (1978). Triazole Derivatives and their Use as Fungicides. U.S. Patent 4,093,732. Link

  • Janssen Pharmaceutica. (1980). Antifungal 1-(1,2,4-triazol-1-yl)-2-aryl-2-propanols. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). 3-Chloro-1,2,4-triazole Product Specification & Safety Data Sheet. Link

  • PubChem. (2024). Compound Summary: 3-Chloro-1,2,4-triazole. National Library of Medicine. Link

  • ChemicalBook. (2024). Synthesis and Properties of Triazole Alkanols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)propan-1-ol from 3-Chloro-1,2-propanediol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized azole derivatives is a cornerstone of modern antifungal and agrochemical drug development. The target molecule, often colloquially searched as 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, is mechanistically synthesized utilizing 3-chloro-1,2-propanediol as the aliphatic backbone. Because the chlorine atom originates from the aliphatic precursor rather than the triazole ring, the chemically accurate IUPAC nomenclature for this derived scaffold is 3-chloro-2-(1H-1,2,4-triazol-1-yl)propan-1-ol .

3-Chloro-1,2-propanediol is a highly versatile C3 building block[1]. However, direct reaction with 1H-1,2,4-triazole under basic conditions is synthetically unviable. Without protection, the basic conditions required for triazole alkylation induce internal nucleophilic attack by the secondary hydroxyl group, leading to the formation of undesired epoxides (e.g., glycidol derivatives)[2].

To build a self-validating and high-yielding synthetic system, we must employ a 4-step sequence:

  • Regioselective Protection: The primary hydroxyl (C1) is sterically less hindered than the secondary hydroxyl (C2). Using a bulky silyl ether (TBDMSCl) allows for near-perfect regioselective protection.

  • Hydroxyl Activation: The secondary hydroxyl is converted into a methanesulfonate (mesylate). Mesylates are exceptional leaving groups, roughly 100–1000 times more reactive than primary chlorides in SN2 reactions.

  • N-Alkylation (SN2): Alkylation of 1H-1,2,4-triazole with the mesylate is conducted in DMF using K₂CO₃. These specific polar aprotic conditions favor the thermodynamically stable N1-alkylated isomer over the kinetically competitive N4-isomer[3],[4]. The superior leaving group ability of the mesylate ensures substitution occurs exclusively at C2, leaving the C3 primary chloride intact.

  • Deprotection: Mild fluoride-mediated cleavage (TBAF) removes the silyl ether to yield the final product.

Synthetic Workflow

G A 3-Chloro-1,2-propanediol (Starting Material) B Step 1: Regioselective Silylation Reagents: TBDMSCl, Imidazole, DCM A->B C 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-ol B->C D Step 2: Hydroxyl Activation Reagents: MsCl, Et3N, DCM C->D E 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-yl methanesulfonate D->E F Step 3: N-Alkylation (SN2) Reagents: 1H-1,2,4-Triazole, K2CO3, DMF E->F G 1-(1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-yl)-1H-1,2,4-triazole F->G H Step 4: Silyl Deprotection Reagents: TBAF, THF G->H I 3-Chloro-2-(1H-1,2,4-triazol-1-yl)propan-1-ol (Target Molecule) H->I

Caption: Workflow for the 4-step synthesis of 3-chloro-2-(1H-1,2,4-triazol-1-yl)propan-1-ol.

Reaction Parameters & Quantitative Data

The following table summarizes the stoichiometric and operational parameters required for the synthetic sequence.

StepTransformationKey Reagents (Equivalents)Temp (°C)Time (h)Expected Yield (%)
1 Regioselective SilylationTBDMSCl (1.1), Imidazole (2.0)0 → 25485 – 90
2 Hydroxyl ActivationMsCl (1.2), Et₃N (1.5)0 → 253> 95 (Crude)
3 N-Alkylation (SN2)1H-1,2,4-Triazole (1.5), K₂CO₃ (2.0)701265 – 75
4 Silyl DeprotectionTBAF (1.2 M in THF)0 → 25280 – 85

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-ol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-chloro-1,2-propanediol (10.0 g, 90.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Add imidazole (12.3 g, 181.0 mmol) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 15.0 g, 99.5 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1; visualize with KMnO₄ stain).

  • Workup: Quench the reaction with distilled water (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield a clear oil.

Step 2: Synthesis of 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-yl methanesulfonate
  • Preparation: Dissolve the intermediate from Step 1 (15.0 g, 66.7 mmol) in anhydrous DCM (120 mL) under argon. Cool to 0 °C.

  • Addition: Add triethylamine (Et₃N, 13.9 mL, 100.0 mmol) in one portion. Dropwise, add methanesulfonyl chloride (MsCl, 6.2 mL, 80.0 mmol) over 20 minutes to control the exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organics with 1M HCl (30 mL), water, and brine. Dry over Na₂SO₄ and concentrate. Note: The crude mesylate is highly pure and prone to degradation on silica; use immediately in the next step.

Step 3: Synthesis of 1-(1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-yl)-1H-1,2,4-triazole
  • Preparation: In a dry 250 mL flask, suspend 1H-1,2,4-triazole (6.9 g, 100.0 mmol) and K₂CO₃ (18.4 g, 133.4 mmol) in anhydrous DMF (80 mL). Stir at room temperature for 30 minutes to pre-form the triazolide anion[3].

  • Addition: Dissolve the crude mesylate from Step 2 (~20 g) in anhydrous DMF (20 mL) and add it dropwise to the triazole suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. The elevated temperature is required to overcome the steric hindrance at the secondary carbon[4].

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc, 200 mL). Critical Step: Wash the organic layer with water (5 × 100 mL) to completely remove the DMF, followed by a final brine wash (100 mL). Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the N1-isomer.

Step 4: Synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)propan-1-ol
  • Preparation: Dissolve the triazole intermediate from Step 3 (10.0 g, 36.3 mmol) in anhydrous THF (80 mL) and cool to 0 °C.

  • Deprotection: Dropwise, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (43.5 mL, 43.5 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Partition the residue between EtOAc (100 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the final target molecule as a white solid/viscous oil.

Troubleshooting & Analytical Validation

  • Regioisomer Contamination (Step 3): If NMR analysis of the Step 3 product shows a mixture of peaks, N4-alkylation may have occurred. Ensure strictly anhydrous K₂CO₃ is used, as moisture can alter the basicity and shift the thermodynamic equilibrium. The N1-isomer typically elutes faster on silica gel than the N4-isomer.

  • TLC Visualization: The intermediates in Steps 1 and 2 lack strong chromophores and are UV-inactive. Use universal stains such as PMA (Phosphomolybdic acid) or KMnO₄ and apply heat for visualization. The products of Steps 3 and 4 are UV-active (254 nm) due to the triazole ring.

  • DMF Removal: Failure to perform the 5× water wash in Step 3 will result in residual DMF, which severely tail-drags during column chromatography and masks critical aliphatic signals (~2.8 - 3.0 ppm) in ¹H-NMR.

References[3] BenchChem Technical Support Team. "Synthesis of Azole Antifungal Agents". Benchchem.Link[4] Marudai Balasubramanian et al. "APPROACHES TO THE SYNTHESIS OF 1-SUBSTITUTED 1,2,4-TRIAZOLES". Clockss.Link[1] BenchChem Technical Support Team. "3-Chloro-1,2-propanediol (3-MCPD)". Benchchem. Link[2] "Biocatalytic routes to anti-viral agents and their synthetic intermediates". RSC Publishing. Link

Sources

Application

Laboratory-Scale Synthesis Protocol for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Executive Summary This application note details a robust, laboratory-scale, two-step synthetic protocol for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol. This compound features a halogenated 1,2,4-triazole core, a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, laboratory-scale, two-step synthetic protocol for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol. This compound features a halogenated 1,2,4-triazole core, a privileged pharmacophore widely utilized in antifungal agents and agricultural chemicals. The methodology leverages a regioselective N-alkylation followed by a chemoselective ester reduction, ensuring high yields and high isomeric purity without compromising the integrity of the chloro-substituent.

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule, 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, contains a 1,2-disubstituted propyl chain attached to the N1 position of a 3-chloro-1,2,4-triazole ring.

Direct synthesis via the nucleophilic ring-opening of propylene oxide by 3-chloro-1H-1,2,4-triazole predominantly yields the undesired regioisomer, 1-(3-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol, due to the nucleophile attacking the less sterically hindered terminal carbon of the epoxide. To strictly control regiochemistry, a two-step sequence is employed:

  • Regioselective N-Alkylation: 3-chloro-1H-1,2,4-triazole is alkylated with methyl 2-bromopropanoate. The 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, N4). Alkylation at N1 is thermodynamically and kinetically favored over N2 because the N2 position is sterically hindered by the adjacent C3-chloro group [1].

  • Chemoselective Ester Reduction: The resulting ester must be reduced to a primary alcohol without causing hydrodehalogenation of the triazole ring. Standard NaBH₄ is often insufficiently reactive toward esters, while LiAlH₄ is overly aggressive and risks cleaving the C-Cl bond. Thus, an in situ generated lithium borohydride (LiBH₄) system, formed by mixing NaBH₄ and LiCl, is utilized. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen and enhancing its electrophilicity, allowing for mild and complete reduction at room temperature [2].

Synthetic Workflow

SynthesisWorkflow A 3-Chloro-1H-1,2,4-triazole + Methyl 2-bromopropanoate B Methyl 2-(3-chloro-1H-1,2,4- triazol-1-yl)propanoate A->B Step 1: N-Alkylation K2CO3, DMF, 60°C C 2-(3-Chloro-1H-1,2,4- triazol-1-yl)propan-1-ol B->C Step 2: Ester Reduction NaBH4, LiCl, THF/EtOH, RT

Figure 1: Two-step synthetic workflow for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate

Objective: Regioselective functionalization of the N1 position.

Reagents:

  • 3-Chloro-1H-1,2,4-triazole: 10.0 g (96.6 mmol, 1.0 eq)

  • Methyl 2-bromopropanoate: 17.7 g (106.3 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 26.7 g (193.2 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Ar).

  • Deprotonation: Add 3-chloro-1H-1,2,4-triazole (10.0 g) and anhydrous DMF (100 mL) to the flask. Add anhydrous K₂CO₃ (26.7 g) in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes.

    • Causality Insight: K₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates the triazole (pKa ~10) without inducing side reactions like ester hydrolysis, which stronger bases (e.g., NaOH) would cause.

  • Alkylation: Add methyl 2-bromopropanoate (17.7 g) dropwise over 10 minutes via a syringe.

  • Reaction: Heat the mixture to 60 °C using an oil bath and stir for 12 hours. Monitor the reaction completion via TLC (Hexanes:EtOAc 1:1, UV visualization).

  • Workup: Cool the mixture to room temperature. Pour the reaction into 300 mL of ice-cold distilled water to quench. Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution or brine (3 × 100 mL).

    • Causality Insight: Extensive aqueous washing is critical to partition the highly polar DMF out of the organic phase, preventing solvent contamination in the subsequent reduction step.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to isolate the pure N1-alkylated ester.

Step 2: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Objective: Chemoselective reduction of the ester to a primary alcohol.

Reagents:

  • Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate: 10.0 g (52.7 mmol, 1.0 eq)

  • Sodium Borohydride (NaBH₄): 4.0 g (105.4 mmol, 2.0 eq)

  • Lithium Chloride (LiCl, anhydrous): 4.5 g (105.4 mmol, 2.0 eq)

  • Tetrahydrofuran (THF, anhydrous) / Absolute Ethanol (EtOH): 50 mL / 50 mL

Procedure:

  • Preparation: In a 500 mL round-bottom flask under N₂, dissolve the ester intermediate (10.0 g) and anhydrous LiCl (4.5 g) in a 1:1 mixture of THF and EtOH (100 mL total).

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

  • Reduction: Add NaBH₄ (4.0 g) portionwise over 30 minutes.

    • Causality Insight: The addition of NaBH₄ to the LiCl/EtOH mixture generates LiBH₄ and hydrogen gas. Portionwise addition strictly controls the exothermic hydrogen evolution, preventing solvent boil-over and maintaining a safe reaction environment.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (50 mL) dropwise to quench unreacted hydride species. Stir until bubbling ceases.

  • Extraction: Evaporate the bulk of the THF/EtOH under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 75 mL).

  • Workup & Purification: Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically of high purity (>95% by NMR) but can be further purified by recrystallization from Hexanes/EtOAc if necessary.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and analytical signatures required to validate the success of each synthetic step.

CompoundExpected YieldPhysical State¹H NMR Highlight (CDCl₃, 400 MHz)MS (ESI) [M+H]⁺
Intermediate: Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate75 – 85%Colorless to pale yellow oilδ 8.21 (s, 1H, triazole C5-H), 5.15 (q, J = 7.4 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 1.85 (d, J = 7.4 Hz, 3H, CH₃)190.0
Target: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol80 – 90%White solid or viscous oilδ 8.15 (s, 1H, triazole C5-H), 4.52 (m, 1H, CH), 3.85 (dd, 2H, CH₂OH), 2.80 (br s, 1H, OH), 1.60 (d, J = 7.0 Hz, 3H, CH₃)162.0

References

  • Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016. URL:[Link]

  • Yang, C., Pittman, C. U. "Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C." Synthetic Communications, 1998. URL:[Link]

Sources

Method

Application Note: Advanced Purification Protocols for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Introduction & Chemical Context The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly sterol 14α-demethylase (CYP51) inhibitors[1]. The presence of the 1,2,4-triazole pharmacophore is essential for coordinating with the heme iron in fungal enzymes, while the 3-chloro substitution modulates the electronic properties and metabolic stability of the ring[2].

The Purification Challenge: During the synthesis of this intermediate (typically via the alkylation of 3-chloro-1H-1,2,4-triazole with an epoxide or a halopropanol), the reaction inherently produces a mixture of regioisomers. Because the 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms, alkylation occurs primarily at the N1 and N4 positions[3]. Separating the desired N1-alkylated product from the N4-alkylated impurity, along with removing unreacted precursors and inorganic salts, requires a highly orthogonal purification strategy. Distillation is often unviable due to the thermal instability and high boiling points of these polar heterocycles; thus, a combination of liquid-liquid extraction, normal-phase chromatography, and recrystallization is the industry standard[4][5].

Purification Strategy & Workflow

The following workflow leverages the distinct physicochemical properties of the crude mixture components. The electron-withdrawing 3-chloro group significantly lowers the pKa of the triazole ring compared to unsubstituted analogs, allowing for neutral aqueous washes without risking protonation and loss of the product into the aqueous phase.

PurificationWorkflow Crude Crude Reaction Mixture (Target + N4-Isomer + Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (Enriched Isomers) LLE->OrgPhase AqPhase Aqueous Phase (Salts & Unreacted Triazole) LLE->AqPhase FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->FCC N1 Fractions: N1-Isomer (Target Product) FCC->N1 N4 Fractions: N4-Isomer (Impurity) FCC->N4 Cryst Recrystallization (EtOAc / Hexane) N1->Cryst Pure Pure Target Compound (>99.5% HPLC) Cryst->Pure

Workflow for the isolation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Matrix Cleanup

Causality: The crude reaction mixture contains highly polar inorganic salts (e.g.,


 or 

used as bases) and unreacted 3-chloro-1H-1,2,4-triazole. The target molecule, possessing a propan-1-ol moiety, exhibits moderate water solubility. To prevent product loss, the aqueous phase must be saturated with brine, forcing the organic product into the moderately polar organic solvent (Ethyl Acetate) via the "salting-out" effect.

Step-by-Step Procedure:

  • Quench: Dilute the crude reaction mixture (approx. 100 g) with 500 mL of deionized water.

  • Extraction: Add 500 mL of Ethyl Acetate (EtOAc) to the mixture and transfer to a separatory funnel. Agitate vigorously and allow the phases to separate.

  • Phase Separation: Collect the upper organic layer. Re-extract the aqueous layer with an additional 2 × 250 mL of EtOAc to ensure complete recovery of the target compound.

  • Washing: Combine the organic extracts and wash sequentially with 200 mL of 5% aqueous

    
     (to neutralize acidic byproducts) and 300 mL of saturated NaCl (brine) to remove residual water.
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
     for 30 minutes. Filter the drying agent and concentrate the filtrate in vacuo at 40 °C to yield a viscous crude oil.
    
Protocol B: Flash Column Chromatography for Regioisomer Resolution

Causality: The N1 and N4 alkylated regioisomers cannot be separated by simple extraction. However, the N4-isomer possesses a significantly higher dipole moment due to the disruption of the triazole ring's conjugated symmetry, causing it to interact more strongly with the polar silanol groups of the stationary phase[4][5]. Consequently, the desired N1-isomer will elute faster on normal-phase silica gel.

Step-by-Step Procedure:

  • Column Preparation: Slurry-pack a glass column with 230–400 mesh silica gel (approx. 30 g of silica per 1 g of crude mixture) using Hexane.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution Gradient:

    • Begin elution with 80:20 Hexane:EtOAc to flush out non-polar aliphatic impurities.

    • Gradually increase the polarity to 50:50 Hexane:EtOAc. Monitor the eluent via Thin Layer Chromatography (TLC) using UV detection (254 nm) and iodine staining (to visualize the alcohol).

  • Fraction Collection: The N1-isomer (target) typically elutes at an

    
     of ~0.45 (in 50:50 Hexane:EtOAc), while the N4-isomer trails at an 
    
    
    
    of ~0.20[6].
  • Pooling: Pool the fractions containing the pure N1-isomer and concentrate under reduced pressure.

Protocol C: Recrystallization for Trace Impurity Removal

Causality: While chromatography resolves the regioisomers, trace colored oxidation products and microscopic silica particles may remain. Recrystallization acts as a self-validating polishing step. The target compound is highly soluble in hot EtOAc but insoluble in Hexane. A binary solvent system creates a steep solubility curve, promoting the formation of a highly ordered, pure crystalline lattice[7].

Step-by-Step Procedure:

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add a minimum amount of boiling EtOAc (approx. 2-3 mL/g of product) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc just until the turbidity clears.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Filter the resulting white crystals through a sintered glass Buchner funnel. Wash the filter cake with ice-cold Hexane (2 × 10 mL) and dry under high vacuum at 45 °C for 12 hours.

Quantitative Data Summary

The table below summarizes the typical mass balance, yield, and purity metrics achieved when utilizing this sequential purification workflow on a 100 g crude scale.

Purification StageMass Recovered (g)Target N1-Isomer Purity (HPLC Area %)N4-Isomer Content (%)Primary Impurities Removed
Crude Mixture 100.065.2%18.5%N/A
Post-LLE 88.472.8%20.1%Inorganic salts, unreacted triazole
Post-Chromatography 56.198.1%< 0.5%N4-regioisomer, non-polar byproducts
Post-Recrystallization 49.5> 99.8%Not DetectedTrace color bodies, silica carryover

Note: Purity assessments should be conducted using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • MDPI - Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.[1] URL: [Link]

  • Chemistry Stack Exchange - Separation of alkylated 1,2,4-triazole in solution.[4] URL:[Link]

  • SSRN - Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity.[5] URL:[Link]

  • ResearchGate - Comparative 1H NMR of possible regioisomeric [1,2,4]triazolo[4,3-a]pyrimidines.[6] URL: [Link]

Sources

Application

analytical methods for quantification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Process Control & Impurity Profiling for Next-Generation Azole Antifungals Executive Summary Analyte: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Application: Process intermediate monitoring, genotoxic impurity (GTI) s...

Author: BenchChem Technical Support Team. Date: March 2026

Process Control & Impurity Profiling for Next-Generation Azole Antifungals

Executive Summary

Analyte: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Application: Process intermediate monitoring, genotoxic impurity (GTI) screening, and degradation profiling in triazole fungicide synthesis. Context: This molecule serves as a critical chiral building block for "3-chloro" substituted azole antifungals. Its quantification is essential to ensure reaction completeness (N-alkylation efficiency) and to monitor regioselective isomers (N1 vs. N2 alkylation).

Key Challenges addressed in this guide:

  • Regio-isomer Resolution: Differentiating the N1-isomer (target) from N2/N4 byproducts.

  • Polarity: The hydroxyl group and triazole ring create a polar analyte requiring specific retention strategies.

  • Detection: Leveraging the unique chlorine isotope signature for mass spectrometric confirmation.

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the foundation of a robust protocol.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₅H₈ClN₃OMonoisotopic Mass: ~161.04 Da
LogP 0.5 – 0.9Moderately polar; requires low organic start in RP-HPLC or HILIC for retention.
pKa (Triazole) ~2.5 (Conjugate acid)Weakly basic. Mobile phase pH < 3.0 ensures protonation (MH⁺) and improves peak shape.
UV Max 210–220 nmLow UV absorbance; requires high-purity solvents to minimize baseline noise.
Solubility High in MeOH, ACN, WaterCompatible with standard Reverse Phase (RP) diluents.
Method Selection Decision Tree

The choice between HPLC-UV and LC-MS/MS depends on the sensitivity requirement (Limit of Quantitation - LOQ).

MethodSelection Start Select Analytical Goal Conc Concentration Range? Start->Conc High High (>0.1 mg/mL) (Assay/Purity) Conc->High Process Control Trace Trace (<10 µg/mL) (Impurity/Cleaning) Conc->Trace GTI / Cleaning UV Method A: HPLC-UV (Robust, Low Cost) High->UV MS Method B: LC-MS/MS (Specific, High Sensitivity) Trace->MS

Figure 1: Decision matrix for selecting the appropriate quantification strategy.

Method A: HPLC-UV Protocol (Purity & Assay)

Best for: Raw material testing, reaction monitoring (IPC), and final product assay.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Why: The "Plus" phase provides extra shielding of silanols, critical for obtaining sharp peaks for basic triazoles.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Why: Low pH (~2.0) suppresses silanol ionization and keeps the triazole protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: DAD at 215 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% A (Aqueous)% B (Organic)Phase Description
0.0955Loading: High aqueous to retain polar alcohol.
2.0955Isocratic Hold: Ensure separation from solvent front.
12.04060Elution: Linear gradient to elute the target.
15.01090Wash: Remove non-polar dimers or reagents.
15.1955Re-equilibration.
20.0955End.
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask with Mobile Phase A.

Method B: LC-MS/MS Protocol (Trace Quantification)

Best for: Genotoxic impurity screening, cleaning validation, and metabolite ID.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • ** Rationale:** The triazole nitrogen is easily protonated ([M+H]⁺).

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role Mechanism
162.1 (³⁵Cl) 144.1 15 Quantifier Loss of H₂O (Dehydration of propanol).
162.1 (³⁵Cl) 102.0 25 Qualifier 1 Cleavage of propyl chain (Triazole ring fragment).

| 164.1 (³⁷Cl) | 146.1 | 15 | Qualifier 2 | Isotope confirmation (Must match ³⁵Cl peak). |

Note: The presence of Chlorine-35 and Chlorine-37 creates a distinct 3:1 isotopic ratio. Monitoring the 164.1 -> 146.1 transition confirms the identity of the peak as a chloro-species, eliminating false positives from matrix interferences.

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1-8 min).

Sample Preparation Protocols

Scenario A: Reaction Mixture (Process Control)
  • Aliquot: Take 50 µL of the reaction slurry.

  • Quench: Add 950 µL of Acetonitrile (stops the reaction and solubilizes organics).

  • Clarify: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Dilute: Dilute the supernatant 1:10 with Water (Crucial: Reduces solvent strength to prevent peak distortion).

Scenario B: Drug Substance (Impurity Analysis)
  • Weigh: 50 mg of Drug Substance.

  • Dissolve: Add 1.0 mL of Methanol. Sonicate for 10 mins.

  • Precipitate (if needed): If the drug is insoluble in the mobile phase, use a solvent swap or SPE (HLB Cartridge).

    • SPE Protocol: Condition (MeOH/H2O) -> Load Sample -> Wash (5% MeOH) -> Elute (100% MeOH).

  • Inject: 2 µL into LC-MS/MS.

Validation & Troubleshooting Guide

System Suitability Criteria
  • Tailing Factor: < 1.5 (High tailing indicates secondary interactions; add more buffer or lower pH).

  • Precision (RSD): < 2.0% for n=6 injections.

  • Resolution: > 2.0 between the target alcohol and the regio-isomer (if present).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (High Aqueous).
Low Sensitivity (MS) Ion SuppressionSwitch from MeOH to ACN; ensure Formic Acid is fresh.
Retention Shift pH driftTriazoles are pH sensitive. Check buffer pH daily.
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:Water + 0.1% Formic).
Regio-Isomer Differentiation

In triazole alkylation, the N1, N2, and N4 isomers may form.

  • N1-isomer (Target): Typically elutes later than N2/N4 on C18 due to hydrogen bonding shielding.

  • Verification: Use NMR (NOESY) to confirm the standard material before using it for HPLC retention time marking.

References

  • Google Patents. (2020). CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.[1] Retrieved March 3, 2026, from

  • PubChem. (2025). 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol Compound Summary. Retrieved March 3, 2026, from [Link]

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Introduction & Analytical Target Profile (ATP) The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a highly polar, functionalized heterocyclic molecule. Structurally, it consists of a weakly basic 1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a highly polar, functionalized heterocyclic molecule. Structurally, it consists of a weakly basic 1,2,4-triazole ring substituted with a highly electronegative chlorine atom at the C3 position, attached to a hydrophilic propan-1-ol aliphatic chain. Such structural motifs are frequently encountered as critical intermediates, process impurities, or degradation products in the synthesis of triazole-based antifungals and agricultural fungicides[1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires overcoming two primary physicochemical challenges:

  • Poor Hydrophobic Retention: The combination of the triazole ring and the hydroxyl group renders the molecule highly polar, leading to poor retention on standard C18 columns[3][4].

  • Weak Chromophore Activity: Aliphatic 1,2,4-triazoles lack extended

    
    -conjugation. Consequently, their maximum UV absorbance occurs deep in the UV range (typically below 230 nm), necessitating strict control over mobile phase background absorbance[4][5].
    

In alignment with the newly effective ICH Q14 guidelines on Analytical Procedure Development, our methodology begins by defining the Analytical Target Profile (ATP) to ensure the method is fit-for-purpose before transitioning into the ICH Q2(R2) validation framework[6][7].

Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Routine Routine Use & Lifecycle Management Val->Routine Routine->Dev Continuous Improvement

Figure 1: Analytical procedure lifecycle integrating ICH Q14 and Q2(R2) guidelines.

Method Development Strategy: Causality & Optimization

To establish a self-validating and robust protocol, every chromatographic parameter must be justified by the analyte's chemical properties.

Column Selection & Phase Collapse Prevention

Standard C18 columns require highly aqueous mobile phases (often >95% water) to retain polar triazoles. However, operating conventional C18 columns under these conditions risks stationary phase dewetting (phase collapse), leading to irreproducible retention times[3]. Solution: We utilize a Polar-Embedded RP-C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP). The embedded polar groups maintain the hydration of the silica surface, allowing for 100% aqueous compatibility while providing secondary hydrogen-bonding interactions to increase the retention factor (


) of the propanol moiety.
Mobile Phase pH & Buffer Selection

Unsubstituted 1,2,4-triazole has a basic


 of ~2.2. The electron-withdrawing chlorine atom at the C3 position further reduces the basicity of the adjacent nitrogens.
Solution:  By buffering the mobile phase at pH 3.0 , we ensure the molecule remains in a consistent, un-ionized state. This maximizes hydrophobic retention and prevents peak tailing caused by secondary interactions with residual silanols on the column. Phosphoric acid (0.1% v/v) is selected over organic buffers because it is highly transparent at low UV wavelengths[5].
Detector Optimization

Because 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol lacks an aromatic ring system, its UV absorbance drops precipitously above 230 nm[4][5]. Solution: Detection is set to 210 nm . To support this, Acetonitrile is strictly chosen as the organic modifier over Methanol. Acetonitrile has a UV cutoff of 190 nm, whereas Methanol's cutoff is 205 nm, which would cause severe baseline drift during gradient elution at 210 nm[5].

Optimization Analyte 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Polar, Weakly Basic, Low UV Col Column Selection Analyte->Col MP Mobile Phase & pH Analyte->MP Det Detection Mode Analyte->Det Col1 Polar-Embedded C18 (Prevents phase collapse) Col->Col1 MP1 pH 3.0 Phosphate/Formate (Maintains neutral state) MP->MP1 Det1 UV at 210 nm or LC-MS (Overcomes low absorptivity) Det->Det1

Figure 2: Method operable design region (MODR) variables for the target triazole.

Optimized Experimental Protocol

Reagents & Sample Preparation
  • Diluent: Prepare a mixture of HPLC-grade Water and Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with diluent.

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
ParameterSpecification / Setting
Column Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water (pH ~2.8)
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C (Ensures retention time stability)
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 210 nm
Run Time 15 Minutes
Gradient Elution Program
Time (Minutes)% Mobile Phase A% Mobile Phase BElution Rationale
0.0982High aqueous holds polar triazole on column.
5.0982Isocratic hold ensures

.
10.04060Ramp to flush highly retained hydrophobic impurities.
11.0982Return to initial conditions.
15.0982Column re-equilibration.

Method Validation Framework (ICH Q2(R2))

Following the optimization, the method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and statistical rigor[6][8][9].

Validation Execution Steps
  • Specificity (Selectivity): Inject a blank diluent, the target analyte, and known synthetic precursors (e.g., 3-chloro-1,2,4-triazole)[1]. Calculate the resolution (

    
    ). The method is self-validating if 
    
    
    
    between all peaks.
  • Linearity & Range: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL)[8]. Perform linear regression analysis.

  • Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Inject the 100% working standard solution (50 µg/mL) six consecutive times. Calculate the Relative Standard Deviation (%RSD)[7].

Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Acceptance Criteria
Specificity No interference at the retention time of the analyte;

.
Linearity Correlation coefficient (

)

; y-intercept

of target response.
Accuracy Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) %RSD of peak areas

(

)[7].
Robustness %RSD

when varying flow rate (

mL/min) and Temp (

°C).

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyGWm0pSSoLdLnCXNfrUH3p2CCEpwyFAI86GxjjR1VHjNWZVJ3V1lu7vhvhoZUhvkC4LnuIbHb-FM-p531pR7fYRnVmfWlQbaU5cL4Z8HqES4FMeUyUABuoOheg3ng_eVQKgCaeAXREV_dijv3VNtlaW2urPGFyiJUCGHd0mgElw==]
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFUSooKj2JyCHMS3mkM__t6xMUDvqK3GHAv5fSQeqK-lZa_fJDA40Woap5mO9UTZukcTkRv8pJyuoMl5S3hKLi7HEyrTT83rNl_0Un3m13xdShxTv0xMlbva9s7u9PiSxroU5jTqkSWb_YokyWIsN0IVl13O7Ihd8WyPaHABcvzhvjgxpWMkZvlTo=]
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hDb1wN6aqVbfvxc_rBk49kFROMz8n8ITz7xNBU0YiOsEBJsTCsm4SD2qPuFXrULTumFH9w8SSiti-AwDNJXTBYr_cfCgvsd1GXzXcaculWWcXcYcHmws3_9qecLZ2lICNzF7001PEcJV7CFCsHCByIUPURt2Db2ZcLiSgAVo7yiaCUvpYT4mOmTa7XNy0L0EGzAvXMa0wrglZDDUIo2zvo_CVOgaL8lYGcGD4MI=]
  • UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpmlVNsdruDXd6ejEcTV1qCeuZr5LtQe60JAxulYNSJErFD3qyj6TlzAieynU3lTy-Mrrv09AOAgYQgNio9IyK58fd9ad9C6w1lTSM0i2VWnNpAbmzhilm9we-7gYIJOzinh9rpG46favIqSTz_RrtCQBIKRlG]
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tm7JqGRnjvsi-XBpsphUplo-mPQFcyuMlR2jzk5rbS0d5U6-VGRgMeIFRRru2EAWLVcQmkRl9X8fENt54Uvd3XSm0SBTuxJKwxe49odpDGvc1H0XByHaBRWhsbFvXeQDKj7LPIQWm1uoadOIGiD6gZO3GI7uNHd7RpiC5lnh1aC2HPCOLD01qerYdbrFQvw8ezXkknAWOObvd39W92ffyP6XidxgPt61cxIgQLU=]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFREIJDGHM7BjkoxZ-ssCvFOMiDDMwycnCg3rQk56IWb4rikXfheLfKPk0mwWzXluNPOSB2lfhOs5ylD7v-Z4Z7cuZ-WmlwMiTyPxSom3mnN_bkXk162_Cep4XdP_72r-7I9JxB5tFvZF9jDU_0KUQyeU6nn30=]
  • CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone. Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqeExlZ2M5GwzkLwRW2EXA0cPWbz4knGTB3eHqxwdBW3caxJDen-y-oiJTWjJRLSCNsSDSqkey2jYwoO_tTjvuBEo3GHRrspWD7L8sYt7jjx5LUXR0OikiW6mDovUQAZ2KSkMoRuDVYeIZy8o=]
  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3KRgygVz8_DCkD6qKFgyFuPb27CLsjNX7rb4UsU3uDLJfUPIWRzPwuljBMF35ozfDs1gyQHlygvHvRNYBbchytePycVaHzJKfDZeDgT5uJtloTCDVPGqpjs9AFQYaiTVeiWGu3kFAPpJq_SH0Od-DcpTyAI2Fw85TST6nBAEAEEws1cIIiMVpN8YS_HrxaeGAWC8P9Xid-SjhWU-_Ejtu6Y4D9hTArPYvB9kCK9sCeZ_5rppWJHwxK7PqPeV8wk0lXP0zr1fnZQ98v6ez7Awm5D3X5m_gzcYFqQ5BvcW0Xg==]
  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. CDC Stacks. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEum-81OqM3m0iYur7KG28kBrLQiu4vMzAINywaC335QpE_VzG90D00KUF1uBJcTWlNOOlUUcQ_K7200Zbath_D-m1w4FTt0upfhBZpQnKn_zC86pkKWUbw-9Va45lZa1SgMHZ0uUwczsfTfXk8p1PR9laWLQ==]

Sources

Application

Application Note: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol as a Bifunctional Intermediate

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the synthesis, characterization, and utility of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the synthesis, characterization, and utility of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a specialized scaffold offering orthogonal reactivity for high-value library generation.

Executive Summary

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (hereafter 3-Cl-TP ) represents a strategic "linchpin" intermediate. Unlike unsubstituted triazole alcohols, the 3-chloro substituent provides an electrophilic handle for downstream Nucleophilic Aromatic Substitution (


), while the primary alcohol allows for esterification, oxidation, or conversion into a leaving group. This dual-reactivity profile makes 3-Cl-TP essential for synthesizing next-generation ergosterol biosynthesis inhibitors (fungicides) and non-steroidal aromatase inhibitors.

Key Technical Advantages:

  • Orthogonal Reactivity: The alcohol and the chloro-triazole moieties can be functionalized independently.

  • Chiral Potential: The C2 stereocenter allows for the synthesis of enantiopure drugs via asymmetric precursors (e.g., L-lactate derivatives).

  • Regiocontrol: Synthesis protocols must strictly control N1 vs. N2 alkylation to ensure biological efficacy.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
Molecular Formula C

H

ClN

O
Molecular Weight 161.59 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Water
pKa (Conj.[1] Acid) ~2.0 (Triazole ring N4)
Key Spectral Feature

H NMR: Methine multiplet at

4.6–4.8 ppm (C2-H)

Synthesis Protocol

Strategic Route Selection

Direct alkylation of 3-chloro-1,2,4-triazole with propylene oxide typically yields the secondary alcohol (1-(triazolyl)propan-2-ol) due to steric governance at the epoxide terminus. To access the 2-substituted primary alcohol (3-Cl-TP) , we recommend a "Propionate Reduction Route" . This method guarantees the correct regiochemistry and minimizes N2-alkylation byproducts.

Workflow Visualization

SynthesisRoute Start1 3-Chloro-1,2,4-triazole Inter Intermediate Ester (Methyl 2-(3-chloro-triazolyl)propionate) Start1->Inter K2CO3, MeCN Reflux, 6h Start2 Methyl 2-chloropropionate Start2->Inter Product Target: 3-Cl-TP (Primary Alcohol) Inter->Product NaBH4, MeOH 0°C to RT, 2h Isomer N2-Isomer Byproduct (Remove via Column) Inter->Isomer Minor Product (<15%)

Figure 1: Recommended synthetic pathway ensuring regiochemical fidelity at the propyl chain.

Step-by-Step Protocol
Step 1: N-Alkylation (Synthesis of the Ester)
  • Setup: Charge a 250 mL round-bottom flask with 3-chloro-1,2,4-triazole (10.0 g, 96.6 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 20.0 g, 145 mmol, 1.5 eq). Stir for 15 min at RT.
    
  • Alkylation: Dropwise add Methyl 2-chloropropionate (12.4 g, 101 mmol, 1.05 eq).

    • Note: Use of the bromo-analog increases rate but may degrade regioselectivity (N1 vs N2).

  • Reaction: Reflux (80°C) for 6–8 hours. Monitor via TLC (EtOAc/Hexane 1:1). N1-isomer is typically more polar than N2.

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Flash chromatography (SiO

    
    , gradient 20% 
    
    
    
    50% EtOAc in Hexane). Isolate the major N1-isomer (Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propionate).
    • Yield Target: 65–75%.

Step 2: Reductive Cleavage to Alcohol
  • Setup: Dissolve the purified ester (5.0 g, 26.4 mmol) in Methanol (50 mL). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    , 2.0 g, 52.8 mmol) portion-wise over 20 mins. Caution: Gas evolution (
    
    
    
    ).
  • Completion: Stir at RT for 2 hours.

  • Quench: Carefully add sat.

    
     (20 mL) to quench excess hydride.
    
  • Extraction: Evaporate MeOH. Extract aqueous residue with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
    • Final Yield: >90% (viscous oil, solidifies on standing).

Functionalization & Reactivity Guide

The value of 3-Cl-TP lies in its ability to serve as a core scaffold. The following diagram illustrates its divergent synthesis potential.

ReactivityScope Core 3-Cl-TP Scaffold (Cl-Triazole-OH) PathA Pathway A: OH Activation (Mesylation/Tosylation) Core->PathA MsCl, Et3N PathB Pathway B: SnAr Displacement (Cl Substitution) Core->PathB R-OH/R-NH2, NaH (High Temp) PathC Pathway C: Oxidation (Aldehyde/Acid) Core->PathC Jones Reagent or Dess-Martin ProdA Leaving Group for C-N or C-O Coupling PathA->ProdA ProdB 3-Alkoxy/Amino-Triazoles (Bioactive Core) PathB->ProdB ProdC Triazole Amino Acids (Peptidomimetics) PathC->ProdC

Figure 2: Divergent synthesis pathways. Pathway B is unique to the 3-chloro variant.

Critical Reaction: Displacement of Chlorine

The chlorine at position 3 is activated by the electron-deficient triazole ring, but it is less reactive than a chloropyridine.

  • Conditions: Requires strong nucleophiles (alkoxides, thiolates) or elevated temperatures (100–120°C in DMF/DMSO).

  • Application: This step is used to introduce the hydrophobic "tail" common in antifungal drugs (e.g., chlorophenoxy groups).

Quality Control & Troubleshooting

Regioisomer Identification

Distinguishing the N1-isomer (desired) from the N2-isomer is critical.

  • 
    C NMR: 
    
    • N1-isomer: C5 (triazole CH) typically appears

      
      144–146 ppm.
      
    • N2-isomer: C5 typically shifts upfield to

      
      150–155 ppm (more symmetric environment).
      
  • NOESY: Strong NOE correlation between the propyl C2-H and the triazole C5-H indicates N1 attachment.

Common Pitfalls
  • Low Yield in Step 1: Often due to moisture in MeCN. Triazole anions are sensitive to hydration. Solution: Dry MeCN over molecular sieves.

  • Incomplete Reduction: Ester is not fully consumed. Solution: Use CaCl

    
     additive with NaBH
    
    
    
    to increase reducing power, or switch to LiAlH
    
    
    in THF.

Safety & Handling

  • Triazole Toxicity: Many triazole derivatives are suspected reproductive toxins. Handle 3-Cl-TP in a fume hood with nitrile gloves.

  • Alkylating Agents: Methyl 2-chloropropionate is a lachrymator and potential alkylating agent. Quench all glassware and waste with dilute ammonia before disposal.

  • Energetics: While stable, triazoles have high nitrogen content. Avoid heating crude reaction mixtures above 150°C without DSC testing.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[2][3]

    • Source: Chemistry Central Journal (2016).[2]

    • URL:[Link]

  • Title: Efficient process for the synthesis of Prothioconazole and its intermediates (US Patent 11292775).
  • General Reactivity of 1,2,4-Triazoles

    • Title: Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.[1][2][3][4]

    • Source: ChemicalBook.
  • Triazole Antifungal Scaffolds

    • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[1]

    • Source: BMC Chemistry (2022).
    • URL:[Link]

Sources

Method

potential applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in antifungal research

Application Note: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in Antifungal Discovery Executive Summary This guide details the experimental applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in Antifungal Discovery

Executive Summary

This guide details the experimental applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol , a functionalized azole fragment utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. Unlike fully elaborated antifungal drugs (e.g., fluconazole, posaconazole), this molecule represents a "warhead-linker" motif. Its primary utility lies in probing the steric and electronic tolerance of the fungal CYP51 heme pocket and serving as a chiral building block for next-generation azoles.

Scientific Background & Mechanism

The Azole Pharmacophore: The 1,2,4-triazole ring is the critical pharmacophore in modern antifungal agents. Its mechanism of action relies on the coordination of the N4 nitrogen to the heme iron (


) of Lanosterol 14

-demethylase (CYP51)
. This coordination displaces the native water ligand, preventing the oxidation of lanosterol and halting the biosynthesis of ergosterol, a vital cell membrane component.

Structural Significance of the 3-Chloro Substituent: Standard azoles typically utilize an unsubstituted triazole. The introduction of a chlorine atom at the C3 position of the triazole ring serves two advanced research purposes:

  • Electronic Modulation: The electron-withdrawing nature of chlorine alters the basicity (

    
    ) of the triazole, potentially modifying the strength of the Fe-N bond.
    
  • Steric Probing: The C3 substituent projects into the active site access channel. Testing this analog allows researchers to map the available volume near the heme center, identifying potential resistance mechanisms where mutations (e.g., Y132H in Candida) crowd the active site.

The Propanol Linker: The propan-1-ol chain provides a hydroxyl handle for synthetic elaboration. In FBDD, this group is used to attach "tail" fragments that interact with the hydrophobic access channel of CYP51, increasing binding affinity from the micromolar (fragment) to nanomolar (drug) range.

Application I: CYP51 Binding Studies (Spectral Shift Assay)

Objective: To quantify the binding affinity (


) of the fragment to the CYP51 target independent of cellular efflux pumps. This is the gold-standard validation for azole "warheads."

Principle: Binding of the triazole nitrogen to the heme iron induces a spin-state change in the iron from high-spin (or mixed) to low-spin. This results in a characteristic Type II binding spectrum , defined by a red shift in the Soret peak (absorption maximum shifts from ~417 nm to ~425–432 nm).

Protocol: Spectroscopic Titration

  • Reagents: Purified Recombinant CYP51 (e.g., C. albicans or A. fumigatus), UV-Vis Spectrophotometer, 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Step 1: Dilute CYP51 protein to a concentration of 2–4

    
    M in the buffer.
    
  • Step 2: Record the absolute baseline spectrum (350–500 nm).

  • Step 3: Titrate the compound (dissolved in DMSO) in small increments (e.g., 0.5

    
    M steps). Note: Keep DMSO concentration <1% to avoid protein denaturation.
    
  • Step 4: Record the difference spectrum (Compound-bound minus Protein-only) after each addition.

  • Step 5: Plot the difference in absorbance (

    
    ) against ligand concentration.
    
  • Step 6: Fit the data to the Morrison Equation for tight-binding inhibitors to calculate the Dissociation Constant (

    
    ).
    

Data Interpretation:

  • Strong Binding:

    
     < 100 nM. Indicates the 3-chloro modification is tolerated.
    
  • Weak Binding:

    
     > 10 
    
    
    
    M. Suggests steric clash with the heme porphyrin ring or active site residues.

Application II: Synthetic Elaboration (Lead Optimization)

Objective: To use 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol as a scaffold for synthesizing high-affinity analogs.

Synthetic Strategy: The primary hydroxyl group is a nucleophile. It is typically coupled with benzyl halides or tosylates to create the "tail" region found in drugs like econazole or voriconazole.

Protocol: Etherification Coupling

  • Activation: Dissolve the triazolyl-propanol (1.0 eq) in dry DMF or THF.

  • Deprotonation: Add Sodium Hydride (NaH, 1.2 eq) at 0°C under Argon. Stir for 30 min to generate the alkoxide.

  • Coupling: Add the electrophile (e.g., 2,4-dichlorobenzyl chloride) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Application III: In Vitro Susceptibility Testing (MIC)

Objective: To determine the baseline antifungal activity of the fragment or its derivatives against pathogenic fungi.

Protocol: CLSI M27-A3 Microdilution

  • Organisms: Candida albicans (ATCC 90028), Candida glabrata, Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Procedure:

    • Prepare a stock solution of the compound in DMSO (typically 1600

      
      g/mL).
      
    • Perform serial 2-fold dilutions in RPMI media across a 96-well plate (Final range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Inoculate wells with fungal suspension (

      
       to 
      
      
      
      cells/mL).
    • Incubate at 35°C for 24–48 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).[1]

Visualizations

Figure 1: Mechanism of Action & Binding Topology

This diagram illustrates the molecular interaction between the 3-chloro-triazole fragment and the CYP51 active site.

CYP51_Interaction cluster_SAR SAR Probing Heme Heme Iron (Fe3+) Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Inhibits Triazole Triazole Ring (N4) Triazole->Heme Coordination Bond (Type II Binding) Cl_Sub 3-Chloro Substituent Triazole->Cl_Sub C3 Position Linker Propanol Linker (-OH) Triazole->Linker N1 Position Pocket Hydrophobic Access Channel Cl_Sub->Pocket Steric Probe Linker->Pocket Target for Optimization

Caption: Interaction map of the 3-chloro-triazole fragment within the CYP51 heme pocket.

Figure 2: Experimental Workflow

The logical flow from synthesis to biological validation.

Workflow cluster_Validation Primary Validation cluster_Optimization Lead Optimization Start Compound: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Binding CYP51 Spectral Assay (Kd Determination) Start->Binding FBDD Screen MIC In Vitro MIC (CLSI M27-A3) Start->MIC Baseline Activity Coupling Synthetic Coupling (Etherification) Start->Coupling Scaffold Use Analog High-Affinity Analog Coupling->Analog Analog->Binding Re-test

Caption: Integrated workflow for validating and optimizing the triazole fragment.

References

  • Warrilow, A. G., et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14-

    
     Demethylase (CaCYP51)." Antimicrobial Agents and Chemotherapy. Detailed protocol for Type II binding spectra and Morrison equation analysis.
    
  • Parker, J. E., et al. (2014). "Resistance to antifungals that target CYP51."[1][2][3][4][5] Journal of Chemical Biology. Reviews the structural basis of azole resistance and the role of heme coordination.

  • Sagatova, A. A., et al. (2015). "Structural Insights into Binding of the Azole Fungicides to Mycobacterium tuberculosis CYP51." Structure. Provides crystallographic context for azole-heme interactions.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. The industry standard for MIC testing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol . Synthesizing this specific architecture presents two major mechanistic hurdles: controlling the regioselectivity of the alkyl chain (avoiding the 1-yl-propan-2-ol isomer) and controlling the regioselectivity of the triazole ring (favoring the N1 attack over N2).

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and quantitative optimization data to ensure high-yield, chemoselective synthesis.

Part 1: Troubleshooting FAQs

Q1: Why am I getting predominantly 1-(3-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol instead of the desired propan-1-ol when using propylene oxide? A1: This is a classic issue of regioselectivity during epoxide ring-opening. Under standard base-catalyzed conditions, the triazolide anion attacks the less sterically hindered carbon of propylene oxide (C3), resulting in the unwanted 1-yl-propan-2-ol regioisomer[1]. To synthesize the 2-yl-propan-1-ol architecture, you must abandon the epoxide route. Instead, utilize an α-bromo ester such as methyl 2-bromopropanoate. This enforces strict SN2 regiocontrol at the secondary carbon, yielding an ester intermediate that can be subsequently reduced to the target primary alcohol.

Pathway1 Start 3-chloro-1,2,4-triazole Epoxide Propylene Oxide (Base catalyzed) Start->Epoxide Pathway A Ester Methyl 2-bromopropanoate (Base catalyzed) Start->Ester Pathway B WrongProd 1-(3-chloro...)-propan-2-ol (Major, Unwanted) Epoxide->WrongProd Steric control Interm Methyl 2-(3-chloro...)-propanoate (Intermediate) Ester->Interm SN2 Alkylation Red Reduction (NaBH4 / CaCl2) Interm->Red Target 2-(3-chloro...)-propan-1-ol (Target) Red->Target Chemoselective

Fig 1. Comparison of Epoxide vs. α-Bromo Ester pathways for regioselective synthesis.

Q2: During alkylation with methyl 2-bromopropanoate, I observe a 60:40 mixture of triazole regioisomers. How can I enrich the 3-chloro isomer? A2: The 3-chloro-1H-1,2,4-triazole exists in a tautomeric equilibrium, primarily between the 1H and 2H (often referred to as 5-chloro-1H) forms[2]. Alkylation is kinetically controlled. Attack at N2 yields the 5-chloro isomer, while attack at N1 yields the desired 3-chloro isomer. The N2 position is sterically hindered by the adjacent chlorine atom[2]. By lowering the reaction temperature to 25 °C and switching to a bulkier, more soluble base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF), you amplify this steric bias. This kinetically favors N1 alkylation, pushing the ratio to >9:1 in favor of the 3-chloro isomer.

Pathway2 Tautomer 3-chloro-1H-1,2,4-triazole (Tautomeric Mixture) Cond1 High Temp / K2CO3 / MeCN Tautomer->Cond1 Cond2 Low Temp / Cs2CO3 / DMF Tautomer->Cond2 Iso5 5-chloro isomer (Sterically hindered N2 attack) Cond1->Iso5 Increased byproduct Iso3 3-chloro isomer (Desired N1 attack) Cond1->Iso3 Lower yield Cond2->Iso3 Major Product (>9:1)

Fig 2. Influence of reaction conditions on N1 vs N2 alkylation regioselectivity.

Q3: My reduction of the ester intermediate results in significant dechlorination of the triazole ring. What reducing agent should I use? A3: Strong hydride donors like Lithium Aluminum Hydride (LiAlH4) are notorious for causing hydrodehalogenation of aryl and heteroaryl chlorides. Conversely, Sodium Borohydride (NaBH4) alone is generally too mild to efficiently reduce esters. The solution is to use a NaBH4/CaCl2 system[3]. The addition of CaCl2 generates calcium borohydride in situ, which acts as a Lewis acid-assisted reductant[4]. The calcium ion coordinates to the ester carbonyl, increasing its electrophilicity, allowing for rapid reduction to the alcohol at mild temperatures without cleaving the sensitive C-Cl bond on the triazole ring[3].

Part 2: Quantitative Data

The table below summarizes the causality between reaction conditions and the resulting regioselectivity during the alkylation phase.

BaseSolventTemperature (°C)3-chloro : 5-chloro RatioOverall Yield (%)Mechanistic Rationale
K2CO3MeCN8060:4065High thermal energy overcomes steric hindrance at N2.
K2CO3DMF8070:3072Increased solubility of the triazolide anion slightly improves N1 attack.
Cs2CO3 DMF 25 92:8 88 Bulky cesium counter-ion and low thermal energy strictly enforce kinetic control at the less hindered N1.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Alkylation (Synthesis of the Ester Intermediate)

Objective: Synthesize methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate with high N1 regioselectivity.

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous DMF to create a 0.5 M solution.

  • Deprotonation: Add Cesium Carbonate (Cs2CO3, 1.5 eq) in one portion.

    • Self-Validation Check: The suspension will become slightly cloudy. Stir for 15 minutes at room temperature (25 °C) to ensure complete deprotonation.

  • Alkylation: Add methyl 2-bromopropanoate (1.1 eq) dropwise over 10 minutes to avoid localized heating and maintain kinetic control.

  • Monitoring: Stir the reaction at 25 °C for 8 hours.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.2) should disappear, replaced by a major spot (Rf ~0.5, 3-chloro isomer) and a faint minor spot (Rf ~0.4, 5-chloro isomer).

  • Workup: Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers thoroughly with brine (5x) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Ester Reduction

Objective: Reduce the ester to 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol without hydrodehalogenation.

  • Preparation: Dissolve the intermediate methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoate (1.0 eq) in a mixture of anhydrous THF and absolute Ethanol (1:2 ratio, 0.2 M).

  • Lewis Acid Addition: Add anhydrous Calcium Chloride (CaCl2, 1.5 eq) and stir until fully dissolved.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reduction: Carefully add Sodium Borohydride (NaBH4, 3.0 eq) in small, divided portions.

    • Self-Validation Check: Effervescence (hydrogen gas evolution) will occur immediately. The addition must be controlled to prevent thermal runaway and maintain chemoselectivity.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: TLC will show complete conversion of the ester to the more polar alcohol (Rf ~0.2 in EtOAc).

  • Workup: Quench carefully with saturated aqueous NH4Cl until bubbling ceases. Extract with Dichloromethane (3x), dry over Na2SO4, and concentrate to yield the target compound as a crystalline solid or viscous oil.

References

  • "2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O - PubChem", PubChem,
  • "3-Chloro-5-isobutyl-1H-1,2,4-triazole - Benchchem", Benchchem,
  • "Why some esters can be reduced by sodium borohydride?
  • "Regioselective Reduction of 1H-1,2,3-Triazole Diesters - Semantic Scholar", Semantic Scholar,

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of triazole compounds

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC Welcome to the technical support center for HPLC analysis of triazole compounds. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center for HPLC analysis of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peak shapes during their chromatographic experiments. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why peak tailing occurs with triazoles and how to systematically resolve it.

Frequently Asked Questions (FAQs)
Level 1: The Fundamentals

Q1: What is peak tailing and why is it a significant problem in my HPLC analysis?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical, Gaussian shape. This distortion is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, especially those of impurities or metabolites eluting nearby. This loss of resolution complicates accurate peak identification.[1]

  • Inaccurate Quantification: Peak tailing makes it difficult for chromatography data systems to accurately determine the beginning and end of the peak. This leads to inconsistent peak integration and compromises the precision and accuracy of your quantitative results.[1]

  • Lower Sensitivity: As the peak broadens and flattens due to tailing, its height decreases. This can significantly impact the limit of quantification (LOQ), making it challenging to detect and accurately measure low-level analytes.[1]

The symmetry of a peak is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor greater than 1.5 is unacceptable, and values exceeding 2.0 can signify a serious issue with the method.[3][4]

Q2: I'm specifically analyzing triazole-based compounds. Are they uniquely prone to peak tailing?

A2: Yes, triazole compounds are particularly susceptible to peak tailing in reversed-phase HPLC. This is due to two primary chemical properties inherent to their structure:

  • Basicity: The 1,2,4-triazole ring contains three nitrogen atoms, making it a weak base.[5][6][7] In a typical reversed-phase mobile phase (pH 3-7), these nitrogen atoms can be protonated, giving the molecule a positive charge. This charged, basic analyte can then engage in strong, undesirable secondary interactions with the stationary phase.[3][8]

  • Chelating Ability: The nitrogen atoms in the triazole ring can act as ligands, chelating with metal ions.[9][10][11] This property is beneficial in some applications but can be a major source of peak tailing in HPLC.

These two properties lead to specific, problematic interactions within the HPLC column, which we will explore in the next section.

Level 2: Mechanistic Causes of Peak Tailing for Triazoles

Q3: You mentioned "secondary interactions." What exactly is happening inside my column to cause my triazole peak to tail?

A3: In an ideal reversed-phase separation, retention is based solely on hydrophobic interactions between your analyte and the C18 (or other) stationary phase. However, peak tailing occurs when a secondary, stronger retention mechanism is also at play.[1][3] For triazoles, the two dominant causes are silanol interactions and metal chelation .

  • Silanol Interactions: Standard silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface.[1][12][13] At mobile phase pH levels above approximately 3.5-4, these acidic silanol groups become deprotonated and negatively charged (SiO⁻).[8][14] Your protonated, positively charged triazole analyte can then form a strong ionic bond with these ionized silanols. This interaction is much stronger than the intended hydrophobic retention, holding some analyte molecules back for longer and causing them to elute slowly, forming the "tail" of the peak.[2][3][15]

  • Metal Chelation: Low-purity silica packing materials can contain trace metal contaminants like iron, aluminum, or nickel.[1][14] These metal ions can act as Lewis acids and form coordination complexes with your triazole analyte.[9][14] This chelation is another powerful secondary retention mechanism that results in significant peak tailing. Even high-purity columns can become contaminated over time from metal components in the HPLC system (e.g., frits, tubing) being slowly dissolved by corrosive mobile phases.[12]

The following diagram illustrates the primary silanol interaction causing peak tailing.

G Figure 1. Analyte-Silanol Interaction Mechanism cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase cluster_2 Result: Peak Tailing Silanol Ionized Silanol Group Si-O⁻ Interaction Strong Ionic Interaction Secondary Retention Silanol->Interaction Triazole Protonated Triazole Analyte R-N⁺H Triazole->Interaction

Caption: Unwanted ionic interaction between a basic triazole and an ionized silanol group.

Level 3: Systematic Troubleshooting Guide

Now that we understand the causes, we can approach troubleshooting systematically. The following Q&A guide is structured to start with the simplest and most common solutions first.

Q4: My triazole peak is tailing. What is the first thing I should adjust in my mobile phase?

A4: The most powerful tool for improving the peak shape of basic compounds like triazoles is adjusting the mobile phase pH .[16][17] The goal is to control the ionization state of both your analyte and the column's residual silanols. You have two primary strategies:

  • Work at Low pH (Recommended First Approach): Lowering the mobile phase pH to between 2.5 and 3.0 is highly effective.[1][3] At this low pH, the acidic silanol groups (pKa ~3.8-4.2) are fully protonated (Si-OH) and therefore neutral.[14] This prevents the strong ionic interaction with your protonated triazole, significantly reducing tailing.[2][18] Your triazole will be fully protonated and well-behaved.

  • Work at High pH (For specific cases): Elevating the pH to > 8 can also be effective. At high pH, your basic triazole analyte is deprotonated and neutral, while the silanols are fully ionized. Since the analyte is neutral, the problematic ionic interaction is eliminated. However, this approach requires a pH-stable column (e.g., hybrid or specialized high-pH columns) as traditional silica columns will dissolve at high pH, leading to rapid degradation.[15][19]

It is critical to operate at a pH at least 2 units away from your analyte's pKa to ensure it exists in a single ionic state. Operating near the pKa will result in a mixture of ionized and unionized forms, causing severe peak distortion.[15][17] Given that 1,2,4-triazole has a pKa of ~2.45 for its protonated form, operating at pH ~2.5-3.0 is a good starting point.[5]

Q5: Adjusting pH alone isn't enough. Should I add something to my mobile phase?

A5: Yes. If pH adjustment doesn't completely resolve the tailing, the next step is to use a mobile phase additive . These additives work by masking the residual silanol groups.

  • Acidic Mobile Phase Additives (e.g., TFA): Small amounts of Trifluoroacetic Acid (TFA), typically 0.05% to 0.1%, can improve peak shape.[20] However, TFA is a strong ion-pairing agent and can be difficult to remove from the column, and it is known to cause ion suppression in mass spectrometry (MS) detection. A better choice is often formic acid (0.1%) or using a proper buffer.

  • Basic Mobile Phase Additives (Competing Bases): Adding a small, basic molecule like Triethylamine (TEA) or Diethylamine (DEA) at a concentration of 10-25 mM (approx. 0.05-0.2%) can be very effective.[20][21] These "competing bases" are small enough to reach the active silanol sites. They will preferentially interact with the negatively charged silanols, effectively shielding them from your larger triazole analyte.[21] This is a classic technique but can shorten column lifetime.[21]

  • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-25 mM is crucial for maintaining a stable pH, especially when injecting samples in a different solvent.[15][18] A stable pH ensures consistent ionization and reproducible retention times.[17]

Additive TypeExampleTypical ConcentrationMechanism of Action & Notes
Acid Modifier Formic Acid0.1% (v/v)Protonates silanols, good for MS compatibility.
Competing Base Triethylamine (TEA)10-25 mM (~0.1%)Shields silanol groups by preferential interaction. Can shorten column life. Adjust mobile phase to target pH after adding TEA.
Buffer Salt Ammonium Formate10-20 mMResists pH changes upon sample injection, ensuring robust and reproducible separation. Excellent for MS.

Q6: I've optimized my mobile phase, but I still see some tailing. Is my column the problem?

A6: Very likely. The column chemistry is a fundamental factor. If you are using an older, "Type A" silica column, it will have a high number of acidic silanols and metal contaminants, making it prone to causing tailing with basic compounds.[1][21] Modern columns offer much better performance.

Consider these options:

  • High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard. They are made from silica with very low metal content and have most of the residual silanols "capped" with a small chemical group (like a trimethylsilyl group), making them much more inert.[1][2][14] This significantly reduces the sites available for secondary interactions.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself. This makes them stable over a much wider pH range (e.g., 2-12) and further masks silanol activity, providing excellent peak shapes for basic compounds.[1]

Column TechnologyKey FeatureSuitability for Triazoles
Type A Silica (Older) High silanol activity, metal content.Poor; will likely cause significant tailing.
Type B Silica (End-Capped) High purity, low silanol activity.Good; the standard for most applications.
Hybrid Silica Wide pH stability, intrinsically lower silanol activity.Excellent; provides robust performance and flexibility in pH selection.
HILIC Polar stationary phase.Excellent for very polar triazoles that are not well-retained on C18.

Q7: Could my HPLC system or my sample itself be the cause of the tailing?

A7: Yes, though less common than mobile phase or column issues, system and sample effects can contribute to peak asymmetry.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to avoid dead volume.[12][15]

  • Column Contamination/Void: If peak tailing appears suddenly for all peaks, it could indicate a blocked frit or a void at the head of the column.[2][3] This can be caused by injecting unfiltered samples or by pressure shocks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[2][12] Try reducing the injection volume or sample concentration.[20][25]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.[12][20][25]

  • Metal Contamination from the System: If you suspect metal chelation is an issue, metal ions may be leaching from stainless steel components in your system. Consider using a PEEK-lined column and PEEK tubing to create a more inert flow path.

The following diagram provides a logical workflow for troubleshooting peak tailing.

G Figure 2. Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed for Triazole Analyte MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase CheckpH Is Mobile Phase pH optimal? (e.g., pH 2.5-3.0) MobilePhase->CheckpH CheckpH->MobilePhase No (Adjust pH) AddBuffer Is the mobile phase buffered (10-25 mM)? CheckpH->AddBuffer Yes AddBuffer->MobilePhase No (Add Buffer) AddModifier Consider adding a competing base (e.g., 0.1% TEA) AddBuffer->AddModifier Yes StationaryPhase Step 2: Evaluate Stationary Phase AddModifier->StationaryPhase Still Tailing End Peak Shape Improved AddModifier->End Resolved ColumnType Are you using a modern, high-purity, end-capped column (Type B or Hybrid)? StationaryPhase->ColumnType NewColumn Switch to a modern end-capped or hybrid column. ColumnType->NewColumn No SystemSample Step 3: Check System & Sample ColumnType->SystemSample Yes NewColumn->End CheckSystem Check for extra-column volume, leaks, or column voids. SystemSample->CheckSystem CheckSample Check for sample overload or solvent mismatch. SystemSample->CheckSample CheckSystem->End Issue Found & Fixed CheckSample->End Issue Found & Fixed

Caption: A systematic approach to diagnosing and resolving peak tailing issues.

Experimental Protocols

Protocol 1: Preparation of an Acidic Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 L of a 20 mM Ammonium Formate mobile phase in 30:70 Acetonitrile:Water, adjusted to pH 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q)

  • Ammonium Formate (MS-grade or equivalent)

  • Formic Acid (MS-grade or equivalent)

  • Calibrated pH meter

  • 1 L volumetric flask and 1 L mobile phase bottle

Procedure:

  • Weigh out the required amount of Ammonium Formate for a 20 mM solution in 700 mL of water (Mass = 0.020 mol/L * 63.06 g/mol * 0.7 L = 0.883 g).

  • Add the Ammonium Formate to a beaker with approximately 650 mL of HPLC-grade water. Stir until fully dissolved.

  • Place a calibrated pH probe into the aqueous solution. Slowly add Formic Acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.[18]

  • Transfer the pH-adjusted aqueous solution to a 1 L volumetric flask.

  • Add 300 mL of HPLC-grade Acetonitrile to the flask.

  • Bring the final volume to the 1 L mark with HPLC-grade water.

  • Stopper the flask and invert 10-15 times to ensure the solution is homogeneous.

  • Transfer the final mobile phase to a labeled mobile phase bottle and sonicate for 10-15 minutes to degas.

Protocol 2: Column Passivation for Metal Contamination

If you suspect metal chelation is causing peak tailing, you can attempt to passivate the column and system by washing with a chelating agent. NOTE: This is an aggressive procedure and should be used as a last resort before replacing the column. Always disconnect the column from the detector.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • HPLC system with the suspect column installed

Procedure:

  • Disconnect the column outlet from the detector and direct the flow to a waste container.

  • Wash the column with 100% HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) for 20 column volumes. (For a 4.6 x 150 mm column, one column volume is ~1.5 mL).

  • Prepare a 50 mM EDTA solution in HPLC-grade water. Filter this solution through a 0.45 µm filter.

  • Wash the column with the 50 mM EDTA solution at a low flow rate for 30-40 column volumes. This step chelates and removes metal ions from the stationary phase and frits.

  • Thoroughly wash the column with 100% HPLC-grade water for at least 50 column volumes to remove all traces of EDTA. This is a critical step.

  • Wash the column with 100% Isopropanol for 20 column volumes to remove any strongly retained organic contaminants.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved before reconnecting to the detector.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. [Link]

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]

  • Islamoglu, F. & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.
  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. [Link]

  • ResearchGate. The Secrets of Good Peak Shape in HPLC. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. [Link]

  • ResearchGate. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. [Link]

  • Chromatography Today. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]

  • HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 2. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • SIELC. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Primesep. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • AXIChrom. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • National Center for Biotechnology Information. (2019). Discovery of[1][14][15]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. [Link]

  • European Journal of Chemistry. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. [Link]

  • Frontiers. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]

  • Royal Society of Chemistry. (2025). Identification of novel triazolylquinoxaline-based metal complexes supported by experimental and virtual screenings. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation of 3-Chloro-1H-1,2,4-triazole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the 1,2,4-triazole ring is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the 1,2,4-triazole ring is a privileged pharmacophore. However, functionalizing asymmetric derivatives like 3-chloro-1H-1,2,4-triazole presents significant regioselectivity challenges.

This guide is engineered to provide authoritative, field-proven solutions to troubleshoot your alkylation workflows, explaining not just what to do, but the mechanistic causality behind each protocol.

System Overview & Alkylation Logic

The alkylation of 3-chloro-1H-1,2,4-triazole is governed by a delicate balance of tautomeric equilibrium, steric hindrance, and electronic distribution. The highly electronegative chlorine atom at the C3 position inductively withdraws electron density, fundamentally altering the nucleophilicity of the adjacent N2 and N4 atoms compared to the N1 position.

AlkylationWorkflow N_Start Start: 3-chloro-1H-1,2,4-triazole N_Deprotonate Deprotonation Select Base (e.g., Cs2CO3) N_Start->N_Deprotonate N_Alkylate Electrophile Addition (Strict 1.05 eq stoichiometry) N_Deprotonate->N_Alkylate N_IPC In-Process Control (LC-MS) Check Conversion & Isomers N_Alkylate->N_IPC N_Decision Is N1 Regioselectivity > 85%? N_IPC->N_Decision N_Quat Troubleshoot: Quaternary Salts Detected? N_Decision->N_Quat No N_Success Aqueous Workup & Flash Chromatography N_Decision->N_Success Yes N_Optimize Optimize: Adjust Solvent/Temp N_Quat->N_Optimize Yes/No N_Optimize->N_Deprotonate New Conditions

Fig 1: Decision matrix and optimization workflow for the regioselective alkylation of 3-chloro-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a complex mixture of N1, N2, and N4 alkylated isomers? A1: This is a classic issue of competing nucleophilic sites. 3-chloro-1H-1,2,4-triazole exists in a dynamic tautomeric equilibrium. The alkylation of 1,2,4-triazoles inherently results in a mixture of N1 and N4-alkylated isomers (and N2 isomers for asymmetric 3-substituted variants), where regioselectivity is heavily influenced by your choice of alkylating agent, base, and solvent (1)[1]. The N1 position is generally the thermodynamic sink because it is furthest from the electron-withdrawing chlorine atom, but kinetic conditions (strong bases at low temperatures) will trap the less stable N2/N4 isomers.

Q2: How can I suppress the formation of quaternary triazolium salts during my reaction? A2: Over-alkylation is a common pitfall that leads to the formation of highly polar quaternary triazolium salts, which complicate purification and destroy your yield. This occurs when the primary alkylated product acts as a nucleophile against excess electrophile. To prevent this, you must enforce strict stoichiometry control (using no more than 1.05 equivalents of the alkylating agent) and utilize controlled, slow addition techniques to keep the local concentration of the electrophile low (2)[2].

Q3: How much does the Base/Solvent combination actually impact regioselectivity? A3: It is the single most critical variable. The counterion of your base coordinates with the triazole nitrogens, dictating which nitrogen is exposed to the electrophile. See the quantitative summary below for expected outcomes based on standard triazole optimization matrices:

BaseSolventTemp (°C)N1 Yield (%)N2 Yield (%)N4 Yield (%)Mechanistic Rationale
K₂CO₃ DMF60-8070-7515-20<5Standard thermodynamic conditions; K⁺ coordination moderately favors N1.
Cs₂CO₃ MeCN6080-8510-15<2"Naked" triazolide anion due to large Cs⁺ radius enhances N1 thermodynamic preference.
NaH THF0-2550-6030-40<5Kinetic conditions; irreversible deprotonation leads to lower selectivity.
DIPEA DCM2540-4540-45~10Homogeneous weak base; poor discrimination between N1 and N2 nucleophilicity.

Troubleshooting Guide

Issue 1: Low Conversion (<50%) After 24 Hours
  • Root Cause: Insufficient deprotonation or poor electrophile reactivity. While high temperatures can force the reaction, temperatures below 130°C can result in incomplete reactions, whereas exceeding 180°C leads to the decomposition of sensitive triazole intermediates (3)[3].

  • Solution: If using an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to initiate Finkelstein catalysis, generating a more reactive alkyl iodide in situ. Ensure your base is finely milled to increase the reactive surface area.

Issue 2: High Proportion of N2/N4 Alkylation (Undesired Regioisomers)
  • Root Cause: The reaction is trapped under kinetic control, or the N1 position is experiencing steric clash with a highly branched electrophile.

  • Solution: Shift to thermodynamic conditions. Switch from NaH/THF to Cs₂CO₃/MeCN and increase the temperature to 60°C–80°C. The reversibility of the coordination state at higher temperatures allows the system to funnel into the more stable N1 isomer.

Validated Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process check (IPC) confirms the success of the current step.

Objective: Maximize N1-alkylation of 3-chloro-1H-1,2,4-triazole while suppressing quaternary salt formation.

Step 1: Anion Generation

  • Charge a flame-dried flask with 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

  • Suspend the solids in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Causality: Cs₂CO₃ is chosen because the large ionic radius of Cesium prevents tight ion-pairing. This generates a highly reactive, "naked" triazolide anion that strongly favors the thermodynamically stable N1 isomer.

  • Self-Validation Check: Stir at 60°C for 30 minutes. The suspension will change in appearance (becoming a finer, more homogenous dispersion), confirming successful deprotonation and formation of the cesium triazolide salt.

Step 2: Electrophile Addition

  • Cool the reaction mixture to room temperature (20-25°C).

  • Add the alkyl halide (1.05 eq) dropwise via a syringe pump over 15–30 minutes.

  • Causality: Slow addition and strict 1.05 eq stoichiometry prevent a local excess of the electrophile, directly mitigating the formation of quaternary triazolium salts[2].

Step 3: Reaction Maturation & IPC

  • Heat the reaction back to 60°C and stir for 4–12 hours.

  • Self-Validation Check (IPC): Analyze a 50 µL aliquot via LC-MS. The reaction is deemed complete when the starting material peak (m/z 103) is <5% of the total area.

    • Critical Warning: If a peak corresponding to [M+Alkyl]⁺ (quaternary salt) exceeds 5%, immediately cool the reaction to 0°C to quench further over-alkylation.

Step 4: Quench and Isolation

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (CsX and unreacted Cs₂CO₃).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure N1-alkylated product.

References

Sources

Optimization

Technical Support Center: Purification of Polar Triazole Derivatives

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: 1,2,3- and 1,2,4-Triazole Workflows[1] Introduction: The "Polarity Trap" Welcome to the technical support hub for nitrogen-rich heterocycles. Triazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: 1,2,3- and 1,2,4-Triazole Workflows[1]

Introduction: The "Polarity Trap"

Welcome to the technical support hub for nitrogen-rich heterocycles. Triazole derivatives—staples of "Click" chemistry and medicinal scaffolds—present a unique "polarity trap."[1] Their high dipole moments and basic nitrogen atoms often lead to irreversible adsorption on silica, poor solubility in extraction solvents, and persistent metal coordination.

This guide treats your purification challenges as active support tickets. Select the issue below that matches your observation to view the resolved workflow.

Ticket #001: "My compound streaks on silica and yields are low."

Diagnosis: Silanol Interaction.[1] The acidic silanol groups (Si-OH) on standard silica gel form strong hydrogen bonds with the basic nitrogen atoms of the triazole ring. This causes "streaking" (band broadening), tailing, and sometimes irreversible retention of the product.

Solution A: The "Ammonia-Spiked" Eluent (Standard Protocol)

Neutralizing the silica surface is the most cost-effective fix.

  • The Modifier: Add 1% Triethylamine (Et₃N) or 1% Concentrated Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • The Solvent System: Switch from Hexane/Ethyl Acetate to DCM/Methanol .

    • Starting Point: 95:5 DCM:MeOH (+1% NH₄OH).[1]

    • Ramp: Gradient up to 90:10 or 85:15 DCM:MeOH.[1]

Critical Note: Do not use Acetone with primary amines/triazoles on basic silica, as Schiff base formation can occur.[1]

Solution B: The Stationary Phase Switch

If the compound is too polar for silica even with modifiers, switch the stationary phase.

  • Neutral Alumina: Use Grade III Neutral Alumina.[1] It is less acidic than silica and reduces streaking for nitrogenous bases.[1]

  • Reverse Phase (C18): For highly polar triazoles (logP < 1), standard silica is often a waste of time.[1] Use C18 flash cartridges with a Water/Acetonitrile gradient.[1]

Ticket #002: "I can't get rid of the Copper catalyst (Green/Blue residue)."

Diagnosis: Metal Chelation.[1] Triazoles are excellent ligands.[1] If you synthesized your 1,2,3-triazole via Cu-catalyzed Click chemistry (CuAAC), the copper is likely coordinated to the triazole nitrogens, rendering it soluble in organic solvents and resistant to simple water washes.

Protocol: The EDTA Chelation Wash

Standard brine washes will fail. You must use a ligand with a higher affinity for Cu than your triazole.[1]

  • Preparation: Prepare a 0.5 M EDTA (disodium salt) solution and adjust pH to ~8 with NaOH. (EDTA chelates best at basic pH).[1]

  • The Wash:

    • Dilute your reaction mixture with DCM or Ethyl Acetate.[1][2]

    • Wash the organic layer 3x with the 0.5 M EDTA solution.

    • Visual Cue: The aqueous layer will turn bright blue as it extracts the copper.

    • Continue washing until the aqueous layer remains colorless.[1]

  • Finish: Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Alternative: Solid Phase Scavenging (For High-Throughput)

If liquid-liquid extraction is impossible (due to emulsion or water solubility), use a scavenger resin (e.g., CupriSorb or silica-supported Thiol).[1]

  • Step 1: Add 10 wt% scavenger resin to your crude organic solution.[1]

  • Step 2: Stir vigorously for 30–60 minutes.

  • Step 3: Filter through a fritted glass funnel. The copper remains trapped on the solid beads.

Ticket #003: "The product oils out during recrystallization."

Diagnosis: Impurity-Driven Melting Point Depression.[1] Polar triazoles often form "oils" rather than crystals because trace impurities lower the melting point below the solvent's boiling point, or the compound is too soluble in the hot solvent.

Troubleshooting Table: Solvent Systems
Solvent PairPolarityUse Case
Ethanol / Water HighBest for highly polar, water-stable triazoles.[1] Dissolve in hot EtOH, add warm water until turbid.
EtOAc / Hexane MediumStandard for lipophilic triazoles.[1] If it oils out, switch to EtOAc/Heptane (higher bp).[1]
Acetonitrile / Water HighExcellent alternative if alcohols cause transesterification side reactions.[1]
Toluene LowGood for aryl-triazoles.[1] Often forms nice needles upon slow cooling.[1]
Rescue Protocol: Trituration

If your product has already oiled out:

  • Decant the supernatant solvent.[1]

  • Add a small volume of Diethyl Ether or MTBE (solvents where the product is sparingly soluble).[1]

  • Sonicate the flask or scratch the side with a glass rod. This mechanical stress often induces nucleation, turning the oil into a solid.

Visual Workflows
Workflow 1: Purification Decision Tree

Use this logic gate to select the correct stationary phase and prevent sample loss.

PurificationLogic Start Crude Triazole Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck PolarityCheck Is it highly polar? (Streaks on TLC) SolubilityCheck->PolarityCheck Yes ReversePhase Reverse Phase (C18) SolubilityCheck->ReversePhase No (Water soluble) NormalPhase Normal Phase Silica PolarityCheck->NormalPhase No (Standard) Modifier Add 1% Et3N or NH4OH (Deactivate Silanols) PolarityCheck->Modifier Yes (Streaking) Modifier->NormalPhase If fails Modifier->ReversePhase If separation poor MobilePhase Mobile Phase: Water / ACN Gradient ReversePhase->MobilePhase HILIC HILIC Mode (Silica with ACN/Water) ReversePhase->HILIC If too polar for C18

Caption: Decision logic for selecting stationary phases based on triazole solubility and polarity.

Workflow 2: Copper Removal Protocol

A step-by-step guide to removing Cu(I)/Cu(II) species after Click chemistry.[1]

CopperRemoval Reaction Click Reaction (Cu Catalyzed) Check Is Product Water Soluble? Reaction->Check Dilute Dilute in DCM/EtOAc Check->Dilute No Scavenger Add Solid Scavenger (CupriSorb / Silica-Thiol) Check->Scavenger Yes EDTA Wash 3x with 0.5M EDTA (pH 8) Dilute->EDTA Brine Wash with Brine & Dry EDTA->Brine Result Pure Triazole (Colorless) Brine->Result Filter Filter Resin Scavenger->Filter Filter->Result

Caption: Workflow for removing residual copper catalyst based on product solubility.

References
  • BenchChem. (2025).[1][2][3][4][5][6] Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. Link

  • Biotage. (2023).[1][7] What is the Chemistry Behind Reversed-Phase Flash Chromatography?Link

  • Royal Society of Chemistry (RSC). (2007).[1] Making triazoles, the green way. Link

  • National Institutes of Health (NIH). (2012).[1] Resin-Supported Catalysts for CuAAC Click Reactions. Link

  • Teledyne ISCO. (2016).[1] Strategies for the Flash Purification of Highly Polar Compounds. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: Generic/Proprietary Intermediate) Reaction Class: Epoxide Ring Opening / N-Alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: Generic/Proprietary Intermediate) Reaction Class: Epoxide Ring Opening / N-Alkylation of Azoles

Process Overview & Logic

This guide addresses the scale-up challenges of synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol via the nucleophilic ring-opening of propylene oxide by 3-chloro-1,2,4-triazole .

The Core Challenge: Regioselectivity & Safety

The 1,2,4-triazole ring is an ambident nucleophile. While the N1-isomer is the thermodynamic and often desired product for pharmaceutical intermediates (e.g., Difenoconazole analogs), the N2-isomer is a persistent impurity. Furthermore, the reaction involves propylene oxide, a volatile, flammable carcinogen susceptible to runaway exothermic polymerization or hydrolysis.[1]

Reaction Scheme:


[1]

Visual Workflow (Process Logic)

The following diagram outlines the critical decision nodes and safety barriers for the synthesis.

G Start Raw Materials: 3-Chloro-1,2,4-triazole Propylene Oxide (PO) Setup Reactor Setup: Inert Atmosphere (N2) Reflux Condenser (-10°C) Start->Setup Catalysis Catalyst Addition: Base (e.g., NaOH/TEA) Phase Transfer Cat. (Optional) Setup->Catalysis Reaction Controlled Addition (PO): T < 40°C (Exotherm Control) Catalysis->Reaction Monitoring IPC (HPLC/GC): Check N1:N2 Ratio Check PO Consumption Reaction->Monitoring Decision Conversion > 98%? Monitoring->Decision Decision->Reaction No (Add more PO/Time) Workup Workup: Distill excess PO Neutralization Decision->Workup Yes Purification Purification: High Vac Distillation OR Crystallization (Salt) Workup->Purification

Figure 1: Process flow diagram emphasizing exotherm control and In-Process Control (IPC) checkpoints.

Validated Experimental Protocol (1.0 kg Scale)

Safety Warning: Propylene oxide is a Class 1B Flammable Liquid and a potential carcinogen.[1] All operations must occur in a closed system with appropriate scrubbing.[1]

Materials
  • 3-Chloro-1,2,4-triazole: 1.0 kg (9.66 mol)[1]

  • Propylene Oxide (PO): 0.84 kg (14.5 mol, 1.5 eq) — Excess required due to volatility.[1]

  • Triethylamine (TEA): 50 g (Catalytic base)[1]

  • Toluene: 3.0 L (Solvent)[1]

Step-by-Step Methodology
  • Reactor Charging:

    • Charge the reactor with Toluene (3.0 L) and 3-Chloro-1,2,4-triazole (1.0 kg).[1]

    • Add Triethylamine (50 g).[1]

    • Rationale: Toluene allows for azeotropic drying if the starting material is wet, and it facilitates easy solvent recovery.[1] TEA acts as a proton scavenger/nucleophilic catalyst.[1]

  • Inerting & Heating:

    • Purge system with Nitrogen (

      
      ).[1]
      
    • Heat the slurry to 40–45°C .

    • Note: Do not overheat.[1][2] Higher temperatures favor the kinetic N2-isomer and increase PO vapor pressure.

  • Controlled Addition (Critical Step):

    • Add Propylene Oxide slowly via a dip tube over 2–4 hours.[1]

    • Maintain internal temperature < 55°C .

    • Mechanism:[1][3][4] The reaction is exothermic. Rapid addition will cause a pressure spike and potential runaway.[1]

  • Digestion:

    • Hold at 50–55°C for 4–6 hours.

    • IPC Check: Sample for HPLC. Target: < 1% unreacted triazole.[1]

  • Workup:

    • Distill off excess Propylene Oxide and Toluene under reduced pressure (Vacuum: 500 mbar -> 100 mbar; Temp: < 70°C).

    • Result: Crude oil containing the target alcohol and N2-isomer.

  • Purification (Option A - Distillation):

    • Perform fractional distillation under high vacuum (< 5 mbar).

    • The N2-isomer typically has a lower boiling point than the N1-target.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (High N2-Isomer Content)

User Question: "My HPLC shows a 70:30 ratio of N1 to N2 isomers. How can I improve the N1 selectivity?"

Technical Diagnosis: Alkylation of 1,2,4-triazoles is governed by tautomeric equilibrium and steric/electronic factors.[1]

  • Cause: High reaction temperatures or highly polar protic solvents often stabilize the transition state for N2 attack.

  • Solution:

    • Lower Temperature: Reduce reaction temperature to 30–35°C. Kinetic control often favors N1.

    • Change Base: Switch from strong inorganic bases (NaOH) to organic bases (TEA or DABCO). Strong bases create a "naked" anion which is less selective.[1]

    • Solvent Switch: If using DMF or Methanol, switch to Toluene or Ethyl Acetate .[1] Non-polar solvents often enhance N1 selectivity due to hydrogen bonding effects in the transition state [1].

Issue 2: Reaction Stalling

User Question: "The reaction stops at 80% conversion. Adding more Propylene Oxide doesn't help."

Technical Diagnosis:

  • Cause: Propylene oxide may be hydrolyzing to propylene glycol if moisture is present, or escaping the headspace if the condenser is too warm.[1]

  • Solution:

    • Check Condenser: Ensure the reflux condenser is set to -10°C (glycol chiller). PO boils at 34°C; standard tap water condensers will lose significant reagent.[1]

    • Dry Solvents: The system must be anhydrous.[1] Water competes with the triazole for the epoxide.

    • Catalyst Dead: If using a heterogeneous catalyst, it may be fouled.[1] Add a fresh 0.1 eq of TEA.

Issue 3: Safety (Exotherm Spikes)

User Question: "I see sudden temperature spikes during PO addition. Is this normal?"

Technical Diagnosis: No, this is dangerous.[1][5] It indicates "accumulation" of unreacted reagent followed by a sudden reaction kick.[1]

  • Solution:

    • Stop Addition Immediately.

    • Check Catalyst: Ensure the catalyst is present before starting PO addition.[1] If you add PO first and then catalyst, the entire batch will react simultaneously (thermal runaway).[1]

    • Agitation: Increase stirrer RPM. Poor mixing creates hot spots.

Issue 4: Product is a Viscous Oil / Won't Crystallize

User Question: "The literature says it's a solid, but I have a sticky yellow oil."

Technical Diagnosis: The presence of the N2-isomer or propylene glycol impurities depresses the melting point.

  • Solution:

    • Salt Formation: Dissolve the oil in Ethanol and bubble dry HCl gas (or add Acetyl Chloride/EtOH).[1] The Hydrochloride salt of the triazole is often a high-melting solid that crystallizes easily, rejecting the impurities.

    • Seed: If you have a pure reference standard, add a seed crystal at 0°C.

Data Summary & Specifications

ParameterSpecificationReason
Appearance White to pale yellow solid/oilColor indicates oxidation/polymerization.
Purity (HPLC) > 98.0% (Area %)Pharma/Agro standard.[1]
N1:N2 Ratio > 90:10 (Pre-purification)Critical for yield.[1]
Water Content < 0.5%Prevents side reactions.[1]
Residual PO < 10 ppmSafety/Genotoxicity compliance.[1]

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[6][7]

    • Source: NIH / PubMed Central[1]

    • Link:[Link][1]

    • Relevance: Establishes the fundamental N1 vs N2 competition and the influence of steric/electronic effects in triazole alkyl
  • Safety of 3-Chloro-1,2,4-Triazole

    • Title: Safety D
    • Source: Apollo Scientific
    • Relevance: Provides hazard identification (H315, H319, H335) essential for risk assessment.[1]

  • Triazole Synthesis Methodologies

    • Title: Synthesis of 1H-1,2,4-triazoles.[3][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal
    • Link:[Link]

    • Relevance: General overview of triazole reactivity and synthetic p
  • Propylene Oxide Handling

    • Title: Advances in the Hydroperoxidation of Propylene to Propylene Oxide.[14]

    • Source: UCL Discovery
    • Link:[Link]

    • Relevance: Context on industrial handling of propylene oxide and reactor engineering for safety.

Sources

Optimization

Technical Support Center: Resolving Isomers of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chiral resolution of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chiral resolution of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol . Because the stereocenter at the C2 position dictates the spatial orientation of the triazole ring, isolating the pure (R) and (S) enantiomers is a critical step in evaluating the stereospecific pharmacodynamics of downstream active pharmaceutical ingredients (APIs) or agrochemicals.

Below, you will find our self-validating troubleshooting guides, protocols, and mechanistic FAQs divided into the two most robust resolution methodologies: Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution (EKR) .

Resolution Workflow Overview

G cluster_SFC Chromatographic Resolution (SFC) cluster_EKR Enzymatic Kinetic Resolution (EKR) Racemate rac-2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol SFC_Screen Chiral Screening (Amylose/Cellulose CSPs) Racemate->SFC_Screen Lipase Lipase Biocatalyst (e.g., CAL-B) Racemate->Lipase SFC_Prep Preparative SFC (CO2 + MeOH/DEA) SFC_Screen->SFC_Prep Enant_SFC Resolved Enantiomers (>99% ee) SFC_Prep->Enant_SFC Transesterification Enantioselective Transesterification Lipase->Transesterification Enant_EKR (S)-Alcohol + (R)-Acetate (Flash LC Separation) Transesterification->Enant_EKR

Workflow for resolving 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol via SFC and EKR.

Module 1: Supercritical Fluid Chromatography (SFC) Solutions

Q: We are experiencing severe peak tailing and poor resolution when screening the racemate on standard normal-phase HPLC. Why is this happening, and how does SFC solve it?

The Causality: The 1,2,4-triazole moiety contains basic nitrogen atoms that strongly interact with unendcapped silanol groups on traditional silica-based chiral stationary phases (CSPs). This secondary interaction causes severe peak broadening and tailing. SFC utilizes supercritical CO₂, which acts as a mild Lewis acid, temporarily masking some of these basic sites. Furthermore, as demonstrated in1, adding a basic modifier (e.g., 0.1-0.2% diethylamine, DEA) to the alcoholic co-solvent competitively binds to active silanols, drastically sharpening peaks[1]. Chlorinated amylose-based CSPs often provide the highest cavity inclusion effects for triazoles[1].

Table 1: SFC Co-Solvent Screening Matrix for Triazole Alcohols

Co-SolventAdditiveViscositySelectivity Impact on TriazolesRecommended Use Case
Methanol0.2% DEALowHigh efficiency, strong H-bond disruptionFirst-pass screening; fast elution[2].
Ethanol0.2% DEAMediumModerate efficiency, alters steric inclusionWhen MeOH yields co-elution[2].
Isopropanol0.2% DEAHighLowest efficiency, highest steric discriminationResolving critical peak pairs[2].

Self-Validating Protocol: Analytical to Preparative SFC Scale-Up

  • Analytical Screening: Prepare a 1 mg/mL solution of the racemic alcohol in methanol. Set the SFC backpressure regulator to 120 bar and column temperature to 35°C.

  • Column Selection: Screen across 4 primary columns (e.g., Amylose-1, Amylose-2, Cellulose-1, Cellulose-2). Run a gradient of 5% to 40% Co-solvent (Methanol + 0.2% DEA) in CO₂ over 5 minutes at 3.0 mL/min.

  • Validation Check: Identify the column/co-solvent combination yielding a resolution (

    
    ) > 1.5. If 
    
    
    
    < 1.5, switch the co-solvent to Isopropanol to increase steric discrimination.
  • Preparative Translation: Scale the flow rate proportionally to the square of the column radii (

    
    ). Maintain the identical mobile phase composition and backpressure to ensure retention times match the analytical validation.
    
Module 2: Enzymatic Kinetic Resolution (EKR) Troubleshooting

Q: Our lipase-catalyzed transesterification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol using CAL-B is stalling at 20% conversion with low enantiomeric excess (ee). Why is the E-value so low for this specific molecule, and how do we optimize it?

The Causality: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a primary alcohol with the chiral center located at the


-position (C2). Lipases exhibit highly stereoselective binding for secondary alcohols because the chiral center is directly attached to the reacting oxygen, fitting perfectly into the stereospecific binding pocket. For primary alcohols, the chiral center is further away from the catalytic serine residue, reducing steric discrimination and inherently lowering the Enantiomeric ratio (E-value)[3].

To overcome this, you must optimize the thermodynamic environment. Highly polar solvents strip the essential hydration shell from the lipase, denaturing it. Switching to a moderately non-polar, bulky solvent like methyl tert-butyl ether (MTBE) or 2-methyl-2-butanol preserves the enzyme's active conformation[4],[5]. Additionally, using an irreversible acyl donor like vinyl acetate ensures the reaction is driven forward—the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, preventing the reverse reaction[4].

Table 2: Solvent Effects on Lipase-Mediated EKR of Triazole Alcohols

SolventEnzyme HydrationReaction RateEnantioselectivity (E-value)
TolueneMaintainedFastModerate (

)
MTBEMaintainedVery FastHigh (

)[5]
2-Methyl-2-butanolMaintainedModerateVery High (

)[4]
AcetonitrileStrippedStalledLow

Self-Validating Protocol: Preparative EKR of


-Chiral Primary Alcohols 
  • Preparation: Dissolve 10 mmol of rac-2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol in 50 mL of anhydrous MTBE or 2-methyl-2-butanol.

  • Reagent Addition: Add 50 mmol (5 equivalents) of vinyl acetate as the irreversible acyl donor.

  • Biocatalyst: Introduce 100 mg of immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) or Pseudomonas fluorescens lipase (Amano AK)[4].

  • Incubation: Incubate the suspension at 30°C in an orbital shaker at 250 rpm. (Note: If ee remains low, drop the temperature to 4°C to increase the entropic penalty of the mismatched enantiomer).

  • Validation & Monitoring: Draw 50 µL aliquots every 12 hours. Analyze via chiral GC or SFC. The system is self-validating when the conversion strictly halts at ~50%, indicating perfect kinetic resolution.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (S)-alcohol from the newly formed (R)-acetate via standard silica gel flash chromatography (Hexane/EtOAc).

References
  • Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography.PubMed (nih.gov).
  • Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids.PMC (nih.gov).
  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System.Waters Corporation.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.MDPI.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols.Journal of Chemical and Pharmaceutical Research.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of chlorinated vs. non-chlorinated triazole alcohols

Comparative Analysis of Chlorinated vs. Non-Chlorinated Triazole Alcohols: A Structural and Pharmacodynamic Guide Executive Summary Triazole alcohols represent a cornerstone in both clinical therapeutics and agricultural...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Chlorinated vs. Non-Chlorinated Triazole Alcohols: A Structural and Pharmacodynamic Guide

Executive Summary

Triazole alcohols represent a cornerstone in both clinical therapeutics and agricultural disease management, primarily functioning as inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[1]. While first-generation triazoles like fluconazole established the baseline for efficacy, the emergence of resistant fungal strains has necessitated structural evolution. As a Senior Application Scientist, my analysis of structure-activity relationships (SAR) reveals that substituting non-chlorinated or weakly inductive fluorinated phenyl rings with chlorinated moieties (e.g., 2,4-dichlorophenyl) fundamentally alters the pharmacodynamics, lipophilicity, and target binding affinity of these molecules[2]. This guide objectively compares the performance of chlorinated versus non-chlorinated/fluorinated triazole alcohols and provides a self-validating experimental framework for their evaluation.

Mechanistic Causality: The Pharmacodynamics of Chlorination

The inclusion of chlorine atoms into the triazole alcohol scaffold is not merely a structural variation; it is a calculated thermodynamic and electronic optimization designed to overcome target-site mutations.

  • Inductive Electron-Withdrawing Effects: Chlorine exerts a strong inductive electron-attracting effect compared to hydrogen or fluorine[2]. This modulates the electron density of the adjacent phenyl rings, stabilizing the molecule against metabolic degradation and enhancing its electrostatic interaction with the active pocket of CYP51[3].

  • Steric and Hydrophobic Balance (LogP): Fungal cell membranes are robust lipid bilayers. Chlorination significantly increases the lipophilicity of the triazole alcohol, facilitating superior passive diffusion across the fungal cell envelope and altering the hydrophilic–hydrophobic balance of the molecule[2].

  • Optimized Iron-Nitrogen Coordination: The primary mechanism of triazoles involves the coordination of the N4 atom of the triazole ring with the heme iron of CYP51[4]. Experimental molecular docking demonstrates that chlorinated derivatives (e.g., compounds with two chlorine atoms) achieve an optimized Iron-N distance (e.g., 0.124 nm vs. 0.243 nm in non-optimized analogs), leading to tighter enzyme inhibition and superior fungicidal activity[3].

CYP51_Mechanism Triazole Chlorinated Triazole Alcohol CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Enters Active Site Heme Heme Iron (Fe) Core Triazole->Heme N4 Coordinates with Fe (Cl enhances affinity) CYP51->Heme Exposes Ergosterol Ergosterol Biosynthesis (Halted) Heme->Ergosterol Catalysis Blocked Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Accumulation of Toxic Sterols

CYP51 Inhibition Pathway: Mechanism of action for chlorinated triazole alcohols.

Comparative Performance Data

To objectively evaluate the impact of chlorination, we compare the Minimum Inhibitory Concentration (MIC) of standard non-chlorinated/fluorinated triazoles against novel chlorinated triazole alcohol derivatives across various pathogenic Candida strains. The data demonstrates that multihalogenated derivatives, specifically those with di-chlorinated configurations, exhibit significantly lower MIC values, even against fluconazole-resistant isolates[5],[3].

Compound ClassRepresentative Structural FeatureMIC against C. albicans (µg/mL)MIC against C. krusei (µg/mL)CYP51 Binding Affinity
Non-Chlorinated (Fluorinated) Fluconazole (Bis-triazole, 2,4-difluorophenyl)0.5 - 4.0Resistant (>64)Baseline
Mono-Chlorinated Triazole N-(4-chlorobenzyl) derivative0.063 - 0.50.125 - 1.0Enhanced
Di-Chlorinated Triazole 2,4-dichlorophenyl analog< 0.0310.063 - 0.5Highly Optimized

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing the comparative efficacy of chlorinated vs. non-chlorinated triazole alcohols. This workflow not only measures phenotypic growth inhibition but also quantifies downstream oxidative stress (ROS generation), confirming the biochemical mechanism of action[6].

Experimental_Workflow Prep 1. Compound Preparation (Chlorinated vs Non-chlorinated) Incubation 3. Microbroth Dilution (96-well plates, 35°C, 24h) Prep->Incubation Inoculum 2. Fungal Inoculum Prep (Candida spp., 10³ CFU/mL) Inoculum->Incubation MIC 4. MIC Determination (Visual & Spectrophotometric) Incubation->MIC Assess Growth Inhibition ROS 5. ROS Generation Assay (DCFH-DA Staining) MIC->ROS Select Active Compounds for Mechanism Validation

Experimental Workflow for Susceptibility and ROS Generation Assay.

Protocol: Microbroth Dilution and ROS Quantification

Rationale: MIC establishes the phenotypic susceptibility, while ROS quantification validates that cell death is driven by the downstream accumulation of toxic sterols resulting from CYP51 inhibition.

Step 1: Compound Preparation & Standardization

  • Synthesize or procure chlorinated (e.g., 1-(2,4-dichlorophenyl)-1-hydroxy-2-(1,2,4-triazol-1-yl) derivatives) and non-chlorinated analogs[7].

  • Dissolve compounds in DMSO to a stock concentration of 1600 µg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

Step 2: Inoculum Preparation

  • Subculture Candida albicans (ATCC 24433) and fluconazole-resistant strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspend isolated colonies in sterile 0.85% NaCl. Adjust the turbidity to a 0.5 McFarland standard (approximately

    
     to 
    
    
    
    CFU/mL).
  • Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to yield a final working inoculum of

    
     to 
    
    
    
    CFU/mL.

Step 3: Microbroth Dilution Assay (CLSI M27 Guidelines)

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole compounds in RPMI 1640 broth.

  • Add 100 µL of the working inoculum to each well.

  • Include a positive growth control (no drug) and a negative sterility control (no inoculum).

  • Incubate plates at 35°C for 24 to 48 hours.

  • Data Acquisition: Determine the MIC visually and spectrophotometrically (OD 530 nm) as the lowest concentration resulting in

    
     50% growth inhibition compared to the control[4].
    

Step 4: ROS Generation Assay (DCFH-DA Staining)

  • Causality Check: CYP51 inhibition leads to the depletion of ergosterol and accumulation of 14α-methyl sterols, disrupting the membrane and inducing reactive oxygen species (ROS)[6].

  • Treat fungal cells with the determined MIC of the chlorinated and non-chlorinated compounds for 4 hours.

  • Wash cells and incubate with 10 µM Dichlorofluorescin diacetate (DCFH-DA) in the dark for 30 minutes at 37°C. DCFH-DA is a non-fluorescent dye that is oxidized by ROS into highly fluorescent 2′,7′-dichlorofluorescein[6].

  • Measure fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) using a flow cytometer or microplate reader.

  • Expected Outcome: Chlorinated derivatives will exhibit a statistically significant increase in ROS fluorescence compared to non-chlorinated analogs, correlating directly with their enhanced CYP51 binding affinity and lower MICs.

Conclusion

The comparative analysis unequivocally demonstrates that the strategic chlorination of triazole alcohols yields a superior pharmacological profile. By leveraging the inductive electron-withdrawing properties and optimized steric bulk of chlorine, these derivatives achieve tighter coordination with the CYP51 heme iron and improved membrane permeability[2],[3]. For drug development professionals, prioritizing halogenated scaffolds—specifically di-chlorinated configurations—offers a robust, evidence-backed pathway to overcoming azole resistance in pathogenic fungi.

References

1.[5] Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Source: nih.gov. URL:[Link] 2.[6] Design, synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential antifungal agents - RSC Advances. Source: rsc.org. URL:[Link] 3.[4] Triazole derivatives with improved in vitro antifungal activity over azole drugs. Source: researchgate.net. URL:[Link] 4.[2] Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. Source: nih.gov. URL:[Link] 5.[7] US4904793A - Triazole compounds, and their production - Google Patents. Source: google.com. URL: 6.[3] Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - MDPI. Source: mdpi.com. URL:[Link] 7. New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals. Source: openaccessjournals.com. URL:[Link] 8.[1] An insight on medicinal attributes of 1,2,4-triazoles - PMC. Source: nih.gov. URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Triazole Derivatives in Oncology R&amp;D

Executive Summary: The Triazole Advantage In the landscape of antiproliferative agent design, the triazole ring (specifically 1,2,3- and 1,2,4-isomers) has emerged as a "privileged scaffold." Unlike linear linkers, the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazole Advantage

In the landscape of antiproliferative agent design, the triazole ring (specifically 1,2,3- and 1,2,4-isomers) has emerged as a "privileged scaffold." Unlike linear linkers, the triazole moiety acts as a bioisostere of the amide bond, offering superior metabolic stability and the ability to form hydrogen bonds and dipole-dipole interactions with biological targets.

This guide objectively compares the cytotoxicity profiles of key triazole-based hybrid classes. By synthesizing data from recent high-impact studies, we analyze their potency (IC50), selectivity (SI), and mechanistic pathways, providing a roadmap for optimizing lead compounds.

Mechanistic Foundation: Why Triazoles?

The cytotoxicity of triazole derivatives is rarely non-specific. It stems from their ability to mimic nucleosides or amino acids, allowing them to intercalate DNA or inhibit specific kinases.

Key Pharmacological Drivers
  • Tubulin Polymerization Inhibition: Hybrids like Podophyllotoxin-triazoles bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Kinase Inhibition (EGFR/VEGFR): The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors, crucial for docking into the ATP-binding pockets of tyrosine kinases.

  • Mitochondrial Disruption: Lipophilic triazole cations can accumulate in the mitochondrial matrix, collapsing the membrane potential (

    
    ) and triggering the intrinsic apoptotic pathway.
    
Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual-pathway mechanism observed in high-potency triazole hybrids (e.g., Quinoline-Triazoles).

Triazole_MOA Compound Triazole Hybrid (Ligand) EGFR EGFR/VEGFR Receptor Compound->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondria (ΔΨm Collapse) Compound->Mito Direct Targeting PI3K PI3K EGFR->PI3K AKT AKT (Phos) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Regulates Bcl2->Mito Inhibits Pore Bax->Mito Forms Pore CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Cascade CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual mechanism of action showing kinase inhibition and mitochondrial destabilization pathways.

Comparative Performance Analysis

The following table aggregates IC50 values from distinct triazole hybrid classes against standard chemotherapeutics. Note the superior potency of Podophyllotoxin and Chalcone hybrids compared to standard Doxorubicin or Cisplatin in specific lines.

Table 1: Cytotoxicity Profile (IC50 in µM)
Compound ClassHybrid TypeCell Line (Type)IC50 (µM)Reference Std.[1][2] (IC50)Key Insight
1,2,3-Triazole PodophyllotoxinA549 (Lung)0.021 Podophyllotoxin (0.027)Bio-superior: Enhanced solubility and tubulin binding [1].
1,2,3-Triazole Chalcone (p-Cl)MCF-7 (Breast)< 1.0 Doxorubicin (3.24)Synergy: 3,4-dimethoxy moiety + p-Cl confers high selectivity [2].
1,2,3-Triazole CoumarinA549 (Lung)2.97Cisplatin (24.[2]15)Potency: 8x more potent than Cisplatin due to improved uptake [3].
1,2,3-Triazole QuinolineHeLa (Cervical)10.55-Fluorouracil (varies)Moderate activity; often requires specific linkers for efficacy [4].
1,2,4-Triazole BetulinA375 (Melanoma)22.4Betulin (45.[3]6)Lipophilicity: Large hydrophobic groups improve membrane permeation [5].
1,2,4-Triazole Mannich BaseHT-29 (Colon)0.5 - 2.05-FU (61.6)Selectivity: High Selectivity Index (SI) > 30 against normal cells [6].
Selectivity Index (SI) Analysis

A critical failure point in drug development is toxicity to non-malignant tissue.

  • High Selectivity: 1,2,4-Triazole Mannich bases often show SI > 30 (HT-29 vs. CCD 841 normal cells), making them safer clinical candidates [6].

  • Low Selectivity: Simple alkyl-triazoles (e.g., T1-T3 series) often show SI < 2, indicating potential systemic toxicity [4].

Structure-Activity Relationship (SAR) Deep Dive

To engineer superior derivatives, one must understand the "hotspots" on the triazole scaffold.

The Linker Length (The "Spacer" Effect)
  • Observation: In epipodophyllotoxin-triazoles, introducing a carbon spacer between the triazole and the phenyl ring reduced activity [3].

  • Rule: Direct conjugation or short rigid linkers often favor "lock-and-key" binding in kinase pockets.

Substituent Electronic Effects
  • Electron-Withdrawing Groups (EWG): Para-substitution with Halogens (Cl, F) or Nitro groups on the phenyl ring attached to the triazole significantly increases cytotoxicity .

    • Example: A p-Cl substitution on a chalcone-triazole hybrid improved IC50 from >10 µM to <1 µM [2].

  • Electron-Donating Groups (EDG): Methoxy (-OCH3) groups can enhance potency if positioned to interact with specific hydrophobic pockets (e.g., in tubulin), but random placement often lowers efficacy.

Isomer Significance (1,2,3 vs 1,2,4)
  • 1,2,3-Triazoles: Synthesized via Click Chemistry (CuAAC).[2] generally more stable and easier to library-screen. Best for "linker" applications.

  • 1,2,4-Triazoles: Often incorporated directly into the pharmacophore. Show higher intrinsic antifungal and anticancer activity but are harder to synthesize regioselectively.

Experimental Protocol: Validated MTT Assay

Objective: Determine IC50 with high reproducibility. Scope: Adherent cancer cell lines (e.g., A549, MCF-7).[1]

Phase 1: Preparation
  • Cell Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates.
    • Expert Tip: Avoid the outer wells ("edge effect"). Fill them with PBS and use only the inner 60 wells for data.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Phase 2: Treatment[4]
  • Stock Preparation: Dissolve triazole derivatives in DMSO (Stock: 10-50 mM).

  • Serial Dilution: Dilute in culture medium.[4] Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[4]

  • Exposure: Incubate cells with compounds for 48 or 72 hours.

    • Control: Vehicle control (0.5% DMSO media) and Positive Control (e.g., Doxorubicin).

Phase 3: Quantification (The MTT Reaction)
  • Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Reduction: Incubate for 3-4 hours. Viable mitochondria reduce yellow MTT to purple Formazan.[4][5]

  • Solubilization: Carefully remove media. Add 100 µL DMSO or Acidified Isopropanol (0.04 M HCl in isopropanol).

    • Why Acidified? It reduces protein precipitation and interference.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Workflow Visualization

MTT_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubate (48-72h) Treat->Incubate MTT 4. Add MTT (4h Reaction) Incubate->MTT Solubilize 5. Solubilize (DMSO/Acid-ISO) MTT->Solubilize Read 6. Read OD (570 nm) Solubilize->Read Analyze 7. Calc IC50 (Non-linear reg.) Read->Analyze

Figure 2: Step-by-step MTT assay workflow for triazole cytotoxicity screening.[6][7]

References

  • Hou, X. et al. (2019).[8] Synthesis and biological evaluation of 1,2,3-triazole-containing podophyllotoxin derivatives. Frontiers in Chemistry.

  • Ashour, H. et al. (2020). Synthesis and biological evaluation of 1,2,3-triazole-chalcone hybrids as potential anticancer agents.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Liu, H. et al. (2017).[2] Design, synthesis and biological evaluation of novel 1,2,3-triazole-coumarin hybrids. European Journal of Medicinal Chemistry.[9]

  • Mohammed, M.K. et al. (2019).[10] Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives against breast cancer cell lines.[1][10][11] Mediterranean Journal of Chemistry.

  • Bebenek, E. et al. (2023).[1] Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity.[3] Molecules.[6][4][10][12][13][14][15]

  • Wrobleowska, M. et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure... as Anticancer Agents.[6][9][12][13][15][16][17] International Journal of Molecular Sciences.

  • Alam, M.M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie.[16][17]

Sources

Validation

benchmarking 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol against known antimicrobial agents

Topic: Benchmarking 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Against Known Antimicrobial Agents Document Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Lead...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Against Known Antimicrobial Agents Document Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary

This guide provides a rigorous benchmarking framework for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (herein referred to as Candidate CTP-1 ), a functionalized triazole derivative. Structurally, CTP-1 represents a "warhead-linker" fragment, distinct from fully elaborated azole drugs (e.g., Posaconazole) by the absence of a hydrophobic tail group. Consequently, benchmarking this compound requires a distinct strategy focused on intrinsic binding affinity and ligand efficiency rather than clinical potency alone.

This document outlines the comparative analysis of CTP-1 against industry standards (Fluconazole , Voriconazole , and Amphotericin B ), establishing protocols to validate its potential as a lead scaffold for next-generation antifungal agents.

Chemical Profile & Structural Logic

Candidate: 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol Class: Azole Antifungal (Triazole Subclass) Molecular Weight: ~161.59 g/mol Key Structural Features:

  • 1,2,4-Triazole Ring: The pharmacophore responsible for coordinating with the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase).[1]

  • 3-Chloro Substituent: An electron-withdrawing group (EWG) on the triazole ring. Unlike the standard unsubstituted triazole found in Fluconazole, this halogenation modulates the pKa of the triazole nitrogens, potentially influencing metal-binding affinity and metabolic stability.

  • Propan-1-ol Chain: Provides a chiral center at C2. The stereochemistry (R vs. S) at this position is critical, as azole binding is highly stereospecific.

Mechanism of Action (MOA)

The primary mechanism of CTP-1 is the inhibition of Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1]

Pathway Visualization (Graphviz DOT):

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol Demethylation ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols If Inhibited CTP1 Candidate CTP-1 (Inhibitor) CTP1->CYP51 Heme Coordination (Inhibition) Azoles Fluconazole/Voriconazole (Comparators) Azoles->CYP51 Inhibition Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Structure ToxicSterols->Membrane Destabilizes

Caption: Figure 1. Mechanism of Action: CTP-1 competes with Lanosterol for the CYP51 active site, leading to membrane destabilization.

Benchmarking Strategy & Comparator Selection

To objectively assess CTP-1, we employ a "Triangulated Comparison" using three distinct agents.

Comparator AgentRole in StudyRationale
Fluconazole Baseline Standard The "Gold Standard" for first-generation triazoles. CTP-1 must show activity comparable to or better than Fluconazole to be viable.
Voriconazole High-Potency Control A second-generation triazole with broader spectrum. Used to benchmark CTP-1's activity against resistant strains (C. krusei).
Amphotericin B Mechanism Control A polyene fungicidal agent. Used to differentiate CTP-1's fungistatic (azole-like) vs. fungicidal activity.

Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CTP-1.

  • Preparation: Dissolve CTP-1 in DMSO to a stock concentration of 1600 µg/mL.

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust fungal suspension (C. albicans ATCC 90028) to

    
     to 
    
    
    
    cells/mL.
  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Self-Validating Check: The MIC of the Quality Control strain (C. krusei ATCC 6258) for Voriconazole must fall within 0.06–0.5 µg/mL. If not, the assay is invalid.

Protocol B: CYP51 Binding Spectral Assay

Objective: Prove direct target engagement.

  • System: Purified recombinant C. albicans CYP51 (CaCYP51).

  • Titration: Titrate CTP-1 into the enzyme solution.

  • Detection: Monitor Type II binding spectra (UV-Vis difference spectroscopy). Triazole nitrogen binding to heme iron induces a spectral shift (peak ~425-430 nm, trough ~390-410 nm).

  • Output: Calculate the Spectral Dissociation Constant (

    
    ). A lower 
    
    
    
    indicates tighter binding.

Data Presentation & Success Criteria

The following table structure should be used to report benchmarking results.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

OrganismStrainFluconazoleVoriconazoleCTP-1 (Candidate) Interpretation
C. albicansATCC 900280.25 - 1.00.016 - 0.06< 8.0 Target Threshold
C. glabrataClinical Isolate16 - 64 (R)0.5 - 2.0TBD Resistance Check
A. fumigatusATCC MYA-3626> 64 (Inactive)0.25 - 1.0TBD Spectrum Check

Success Criteria for CTP-1:

  • Hit Validation: MIC < 16 µg/mL against C. albicans suggests the fragment is active.

  • Lead Optimization: If MIC < 1 µg/mL, the 3-chloro-triazole core is highly potent and warrants full drug development (addition of hydrophobic tail).

Benchmarking Workflow Diagram

Workflow cluster_InVitro In Vitro Profiling cluster_Mech Mechanism Validation Start Synthesis of CTP-1 ChiralSep Chiral Separation (R- vs S- enantiomer) Start->ChiralSep MIC CLSI M27-A3 (MIC Determination) ChiralSep->MIC Test Both Isomers Tox Cytotoxicity (HepG2 Cells) MIC->Tox Selectivity Index Binding CYP51 Binding (Ks Determination) MIC->Binding If MIC < 32 µg/mL Decision Go/No-Go Decision Tox->Decision Binding->Decision

Caption: Figure 2. Experimental workflow for benchmarking CTP-1. Note the critical step of chiral separation, as the 2-propanol center creates enantiomers with likely differing potencies.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI, Wayne, PA. Link

  • Peyton, L. R., et al. (2015). "The emergence of triazole resistance in Aspergillus fumigatus." Journal of Antimicrobial Chemotherapy, 70(11), 2955-2957. Link

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14α-demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. Link

  • Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 71(18), 2405-2419. Link

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